Product packaging for Carnitine acetyltransferase(Cat. No.:CAS No. 9029-90-7)

Carnitine acetyltransferase

Cat. No.: B13397406
CAS No.: 9029-90-7
M. Wt: 1265.0 g/mol
InChI Key: WHVUIHNRVCVHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carnitine acetyltransferase (CRAT; EC 2.3.1.7) is a crucial mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups between acetyl-CoA and carnitine, forming O-acetylcarnitine and CoA . This reaction is fundamental for maintaining metabolic flexibility and energy homeostasis by regulating the critical acetyl-CoA/CoA ratio within mitochondria . By buffering the mitochondrial acetyl-CoA pool, CRAT prevents the accumulation of acetyl-CoA that would otherwise inhibit key enzymes like pyruvate dehydrogenase (PDH), thereby orchestrating the switch between fatty acid and glucose oxidation to meet cellular energy demands . Functioning as part of the broader carnitine shuttle system, CRAT works in concert with carnitine palmitoyltransferases (CPT1 and CPT2) and the carnitine/acylcarnitine carrier (SLC25A20) to facilitate the transport of acyl groups across mitochondrial membranes . The enzyme's mechanism involves a catalytic histidine residue (His343) that directly deprotonates the substrates, enabling the direct transfer of the acetyl group without forming a covalent enzyme intermediate . CRAT is an essential tool for researchers investigating mitochondrial disorders, metabolic inflexibility, and cellular aging . Recent studies have highlighted its role in cellular senescence, where CRAT deficiency mediates mitochondrial dysfunction—characterized by increased oxidative stress, disrupted morphology, and a shift to glycolysis—leading to the secretion of senescence-associated secretory phenotype (SASP) via activation of the cGAS-STING pathway . Furthermore, its significance extends to cancer metabolism research, particularly in prostate cancer, where its upregulation contributes to metabolic flexibility and growth advantages . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C79H141NO10 B13397406 Carnitine acetyltransferase CAS No. 9029-90-7

Properties

CAS No.

9029-90-7

Molecular Formula

C79H141NO10

Molecular Weight

1265.0 g/mol

IUPAC Name

[38-[[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetradeca-4,8,12-trien-2-yl]amino]-38-oxooctatriaconta-14,17-dienyl] henicosa-11,14-dienoate

InChI

InChI=1S/C79H141NO10/c1-3-5-7-9-11-13-14-15-16-17-38-41-44-47-51-55-59-63-67-75(84)88-68-64-60-56-52-48-45-42-39-36-34-32-30-28-26-24-22-20-18-19-21-23-25-27-29-31-33-35-37-40-43-46-50-54-58-62-66-74(83)80-71(72(82)65-61-57-53-49-12-10-8-6-4-2)70-89-79-78(87)77(86)76(85)73(69-81)90-79/h4,6,12-14,16-17,20,22,26,28,49,61,65,71-73,76-79,81-82,85-87H,3,5,7-11,15,18-19,21,23-25,27,29-48,50-60,62-64,66-70H2,1-2H3,(H,80,83)

InChI Key

WHVUIHNRVCVHRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCC=CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC=CCC=CCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCC=CC)O

Origin of Product

United States

Molecular Architecture and Catalytic Mechanism of Carnitine Acetyltransferase

Structural Organization of the CRAT Protein

The structural framework of CRAT provides the foundation for its specific catalytic activity. Key organizational features include its monomeric nature, a distinct two-domain architecture, and a conserved protein fold shared with other acyltransferases.

Monomeric Protein Structure

X-ray crystallography studies have revealed that human carnitine acetyltransferase exists and functions as a monomeric protein. nih.govresearchgate.netnih.gov This is in contrast to other related acyltransferases that often form oligomeric structures. researchgate.net Dynamic light scattering measurements have also confirmed that CRAT exists as a monomer in solution. nih.gov The protein has a molecular weight of approximately 70 kDa and is composed of around 600 amino acid residues. wikipedia.org

Two-Domain Architecture (N- and C-domains)

The CRAT protein exhibits a distinct two-domain architecture, comprising an N-terminal domain and a C-terminal domain of roughly equal size. nih.govresearchgate.net Despite a lack of significant amino acid sequence homology between them, these two domains share a remarkably similar backbone fold. rcsb.org The N-domain consists of an eight-stranded β-sheet flanked by eight α-helices, while the C-domain is characterized by a six-stranded mixed β-sheet and eleven α-helices. wikipedia.org This unique arrangement of the two domains is a critical feature for creating the enzyme's active site. nih.govresearchgate.net

Common Fold Similarity with Other Acyltransferases (e.g., Chloramphenicol (B1208) Acetyltransferase, Dihydrolipoyl Transacetylase)

The backbone fold of both the N- and C-domains of CRAT shows a surprising similarity to the fold of other acyltransferases, such as chloramphenicol acetyltransferase (CAT) and dihydrolipoyl transacetylase. rcsb.orgnih.gov However, a key difference is that enzymes like CAT are trimers, and their active sites are formed at the interface between neighboring monomers. In contrast, the monomeric CRAT achieves a similar structural and functional arrangement through the interface of its two internal domains. This highlights a fascinating example of evolutionary conservation of a functional fold, adapted to a monomeric protein structure.

Key Secondary Structural Elements

Table 1: Key Secondary Structural Elements of Murine this compound

Structural ElementTotal NumberDomain Core Composition
α-Helices 20Flank the core β-sheets in both N and C-domains.
β-Strands 16Form a 6-stranded mixed β-sheet at the core of each domain.

Characteristics of the Catalytic Active Site

The catalytic prowess of CRAT is centered within its active site, which possesses specific characteristics enabling it to bind substrates and facilitate the acetyl group transfer.

Location at the Interface of N- and C-Domains

The active site of this compound is strategically located in a narrow tunnel that lies at the interface between the N- and C-terminal domains. nih.govresearchgate.netrcsb.orgnih.govproteopedia.org This central tunnel extends through the core of the enzyme. The positioning of the active site within this interface brings together key residues from both domains to form the binding pockets for the substrates, carnitine and coenzyme A. nih.gov A crucial histidine residue, identified as the catalytic base, is situated within this active site tunnel. wikipedia.orgproteopedia.org The two substrates, carnitine and CoA, bind on opposite sides of this catalytic histidine residue. rcsb.orgnih.gov

Formation of a Central Active Site Tunnel

The crystal structure of this compound reveals a unique monomeric protein composed of two domains, an N-terminal domain and a C-terminal domain, which surprisingly share a similar backbone fold. nih.govresearchgate.netnih.govrcsb.org The active site of CrAT is strategically located at the interface of these two domains, housed within a narrow tunnel that traverses the center of the enzyme. researchgate.netnih.govrcsb.org This central tunnel is a key feature for all members of the carnitine acyltransferase family and is accessible from two openings on the protein's surface. researchgate.netnih.govrcsb.orgproteopedia.org One opening serves as the binding site for carnitine, while the other accommodates coenzyme A, positioning the two substrates on opposite sides of the catalytic machinery. nih.govproteopedia.org

The formation of the CoA binding tunnel is partly due to the splaying of parallel β-strands in the C-domain, creating an opening that fits the pantothenic arm of CoA. This structural arrangement ensures that the substrates are precisely oriented for the catalytic reaction to occur deep within the enzyme's core.

Identification and Role of Catalytic Residues (e.g., Histidine, Serine)

Biochemical and mutagenesis studies have identified a histidine residue, specifically His343 in murine CrAT, as the primary catalytic residue. proteopedia.org This essential histidine is situated deep within the central tunnel at the interface of the N and C domains. wikipedia.org The side chain of His343 is held in an unusual conformation, with its Nδ1 ring nitrogen hydrogen-bonded to the main-chain carbonyl oxygen, a feature that may be critical for its catalytic function.

His343 acts as a general base, abstracting a proton from either the 3'-hydroxyl group of carnitine or the thiol group of CoA, depending on the reaction direction. wikipedia.orgmdpi.com This proton abstraction initiates the nucleophilic attack. ebi.ac.ukresearchgate.net While His343 is central, other residues are also crucial. A conserved glutamate (B1630785) (Glu347) is thought to potentiate the catalytic activity of His343. ub.edu

Another key residue is a serine, Ser554, which plays a critical role in stabilizing the tetrahedral oxyanion intermediate formed during the reaction. proteopedia.org This stabilization is achieved through hydrogen bonding. proteopedia.org The positive charge of the trimethylammonium group of carnitine itself also contributes to the stabilization of this intermediate in a process known as substrate-assisted catalysis. proteopedia.org

Catalytic Residue Role in Catalysis
Histidine (His343)Acts as a general base, abstracting a proton from either carnitine or CoA to initiate the reaction. wikipedia.orgmdpi.com
Serine (Ser554)Stabilizes the negatively charged tetrahedral intermediate through hydrogen bonding. proteopedia.orgebi.ac.uk
Glutamate (Glu347)Potentiates the catalytic activity of His343. ub.edu

Substrate Binding Dynamics

The binding of substrates to CrAT is a highly specific and dynamic process, involving distinct binding sites for Coenzyme A and carnitine within the central tunnel.

Coenzyme A (CoA) Binding Site Interactions

Coenzyme A binds in a linear conformation within one of the openings of the central tunnel. wikipedia.org The terminal thiol group of CoA's pantothenic arm forms a hydrogen bond with the ε2 nitrogen of the catalytic His343 residue. wikipedia.org The 3'-phosphate group of CoA interacts with lysine (B10760008) residues Lys419 and Lys423. wikipedia.orgmdpi.comnih.gov Furthermore, a direct hydrogen bond between residues Asp430 and Glu453 is essential for maintaining the structural integrity of the CoA binding site, and mutations in these residues can lead to decreased enzyme activity. wikipedia.orgnih.gov

The binding of CoA is also influenced by the splaying apart of neighboring parallel β-strands (β11 and β13) in the C-domain, which creates a small opening to accommodate the pantothenic arm.

Carnitine Binding Site Features (e.g., Stereospecificity, Conformational Changes upon Binding)

The carnitine binding site is located on the opposite side of the catalytic His343 from the CoA binding site and is composed of residues from both the N and C domains. proteopedia.org Carnitine binds in a partially folded conformation. wikipedia.org The binding is highly stereospecific for the L-isomer of carnitine; the D-isomer cannot interact effectively with the binding site. wikipedia.orgmdpi.com

The 3-hydroxyl group of carnitine forms a crucial hydrogen bond with the Nε2 atom of the catalytic His343 side chain, perfectly positioning it for catalysis. wikipedia.org The carboxylate group of carnitine engages in a network of hydrogen-bonding interactions with residues such as Tyr452, Ser454, and Thr465, as well as an electrostatic interaction with Arg518. proteopedia.org The trimethylammonium group of carnitine is situated in a largely hydrophobic pocket.

Upon carnitine binding, the enzyme undergoes only minor conformational changes. proteopedia.org The most significant change is a different rotamer adopted by the side chain of Ser454 to optimize hydrogen bonding with the carboxylate of carnitine. proteopedia.org

Binding Site Key Interacting Residues Substrate Conformation Conformational Change
Coenzyme AHis343, Lys419, Lys423, Asp430, Glu453 wikipedia.orgmdpi.comnih.govLinear wikipedia.orgMinor
CarnitineHis343, Tyr452, Ser454, Thr465, Arg518 proteopedia.orgPartially folded wikipedia.orgMinor, primarily Ser454 side chain rotamer shift proteopedia.org

Detailed Enzymatic Reaction Mechanism

Reversible Transfer of Acetyl Groups

This compound catalyzes the reversible transfer of an acetyl group between carnitine and coenzyme A. proteopedia.orgtandfonline.com The reaction proceeds through a direct transfer mechanism without the formation of a covalent enzyme-acetyl intermediate. wikipedia.org

The catalytic cycle can be initiated from either direction:

Forward reaction (Acetyl-CoA + Carnitine → Acetylcarnitine + CoA): The catalytic His343 acts as a general base, abstracting a proton from the 3'-hydroxyl group of carnitine. wikipedia.orgebi.ac.uk The resulting carnitine alkoxide then performs a nucleophilic attack on the carbonyl carbon of the thioester bond in acetyl-CoA. ebi.ac.ukresearchgate.net This leads to the formation of a transient tetrahedral oxyanion intermediate. proteopedia.org This unstable intermediate is stabilized by hydrogen bonding with the side chain of Ser554 and by the positive charge of carnitine's trimethylammonium group. proteopedia.org The intermediate then collapses, breaking the thioester bond and forming acetylcarnitine and a free CoA molecule, which is subsequently protonated by His343. ebi.ac.uk

Reverse reaction (Acetylcarnitine + CoA → Acetyl-CoA + Carnitine): His343 deprotonates the thiol group of CoA. wikipedia.org The resulting thiolate anion attacks the carbonyl carbon of acetylcarnitine, again forming a stabilized tetrahedral intermediate which then resolves to produce acetyl-CoA and carnitine.

This highly reversible reaction allows CrAT to effectively buffer the acetyl-CoA pool within different cellular compartments. tandfonline.com

General Base Catalysis in Acetyl Transfer

The catalytic mechanism of this compound hinges on a general base catalysis model. At the heart of the active site lies a critical histidine residue, His343, which functions as the general base. mdpi.comwikipedia.org Depending on the direction of the reaction, His343 abstracts a proton from either the 3'-hydroxyl group of carnitine or the thiol group of coenzyme A. mdpi.comwikipedia.org This deprotonation significantly enhances the nucleophilicity of the substrate, preparing it for the subsequent acetyl group transfer. ebi.ac.uk

Crystal structure analyses reveal that the His343 residue is strategically positioned within a tunnel at the interface of the enzyme's two domains. nih.gov This unique positioning allows it to interact with both carnitine and CoA, which bind on opposite sides of the catalytic histidine. nih.gov The side chain of His343 is held in an unusual conformation, forming a hydrogen bond with its own main-chain carbonyl oxygen. nih.gov This conformation is believed to enhance the reactivity of the histidine as a general base. nih.gov The deprotonated hydroxyl or thiol group then initiates a nucleophilic attack on the carbonyl carbon of the acetyl group of either acetyl-CoA or acetylcarnitine. wikipedia.orgebi.ac.uk

Formation and Stabilization of the Tetrahedral Intermediate

Following the nucleophilic attack, a transient, high-energy tetrahedral intermediate is formed. researchgate.netproteopedia.org The stability of this intermediate is crucial for the progression of the catalytic cycle. The enzyme's active site is exquisitely designed to stabilize this oxyanion intermediate through a combination of interactions.

A key residue involved in this stabilization is Serine 554 (Ser554). nih.govnih.gov The side-chain hydroxyl group of Ser554 is positioned to form a hydrogen bond with the negatively charged oxygen atom (oxyanion) of the tetrahedral intermediate. nih.govproteopedia.org This interaction, occurring within a region referred to as the "oxyanion hole," helps to neutralize the negative charge and lower the activation energy of the reaction. ebi.ac.uknih.gov Mutation of this serine residue to alanine (B10760859) has been shown to decrease the catalytic rate (kcat) by 10-fold, underscoring its importance in transition state stabilization. nih.gov

Substrate-Assisted Catalysis Model

A fascinating aspect of the this compound mechanism is the direct involvement of the substrate itself in the catalytic process, a phenomenon known as substrate-assisted catalysis. nih.gov The positively charged trimethylammonium group of the carnitine molecule plays a vital role in stabilizing the negatively charged tetrahedral intermediate. wikipedia.orgproteopedia.orgcreative-enzymes.com

This positively charged group is positioned in the active site to electrostatically interact with and stabilize the oxyanion of the intermediate. nih.govproteopedia.org Experimental evidence supports this model; while the positive charge on carnitine is not essential for binding to the enzyme, it is critical for the catalytic reaction to proceed efficiently. wikipedia.orgcreative-enzymes.com An analog of carnitine lacking the trimethylammonium group can still bind to the active site but is unable to facilitate the reaction, highlighting the indispensable role of this substrate-mediated stabilization. wikipedia.org This elegant mechanism, where the substrate contributes to its own transformation, is a testament to the sophisticated and highly evolved nature of enzymatic catalysis. researchgate.net

Catalytic Residue Function Supporting Evidence
His343Acts as a general base, abstracting a proton from either carnitine or CoA. mdpi.comwikipedia.orgSite-directed mutagenesis studies confirm its essential role in catalysis. Crystal structures show its strategic position in the active site tunnel. nih.govnih.gov
Ser554Stabilizes the tetrahedral intermediate by forming a hydrogen bond with the oxyanion. nih.govproteopedia.orgMutation to alanine (S554A) results in a 10-fold decrease in kcat. nih.gov
Substrate/Intermediate Role in Catalysis Stabilizing Interactions
CarnitineSubstrate for acetyl group transfer and assists in catalysis. wikipedia.orgThe trimethylammonium group electrostatically stabilizes the oxyanion of the tetrahedral intermediate. nih.govproteopedia.org
Tetrahedral IntermediateTransient species formed during acetyl group transfer. researchgate.netproteopedia.orgStabilized by hydrogen bonding with Ser554 and electrostatic interaction with the trimethylammonium group of carnitine. nih.govproteopedia.org

Subcellular Compartmentation and Isoform Diversity of Carnitine Acetyltransferase

Mitochondrial Localization

The mitochondrion is a principal site of CrAT activity, where the enzyme plays a crucial role in buffering the acetyl-CoA pool and facilitating the transport of acetyl groups. mdpi.comahajournals.org

Presence in the Inner Mitochondrial Membrane

CrAT is associated with the inner mitochondrial membrane, where it functions as a peripheral membrane protein. uniprot.orguniprot.org This localization is critical for its role in the carnitine shuttle, which transports long-chain fatty acids into the mitochondrial matrix for β-oxidation. mdpi.comscbt.com The carnitine/acylcarnitine translocase (CACT), also located in the inner mitochondrial membrane, works in concert with CrAT to facilitate the exchange of acylcarnitines and free carnitine across this membrane. mdpi.comnih.gov

Activity within the Mitochondrial Matrix

A significant portion of CrAT is found within the mitochondrial matrix. proteopedia.orgnih.govpnas.org In this compartment, CrAT catalyzes the reversible transfer of acetyl groups from acetyl-CoA to carnitine, forming acetylcarnitine. ahajournals.orgnih.gov This reaction is essential for several reasons: it regenerates free Coenzyme A (CoA), which is necessary for the continued operation of the pyruvate (B1213749) dehydrogenase complex and β-oxidation, and it buffers the mitochondrial acetyl-CoA concentration, preventing its accumulation and potential feedback inhibition of key metabolic enzymes. ahajournals.orgnih.gov Studies in rat brain have shown that over 70% of the total cellular CrAT is located in the mitochondrial matrix. pnas.org

Peroxisomal Localization

CrAT is also prominently localized within peroxisomes. proteopedia.orguniprot.orgdoi.orgnih.gov In this organelle, CrAT is involved in the metabolism of very long-chain fatty acids, which undergo initial chain-shortening through β-oxidation within the peroxisome. mdpi.com The resulting short-chain acyl-CoAs are then converted to their corresponding acylcarnitines by peroxisomal CrAT, allowing their transport to the mitochondria for complete oxidation. ub.edu Studies in Saccharomyces cerevisiae have demonstrated the presence of CrAT in peroxisomes, particularly when grown on oleic acid, a condition that induces peroxisome proliferation and fatty acid oxidation. oup.com The peroxisomal form of the enzyme is typically found in the soluble matrix of the organelle. doi.org

Endoplasmic Reticulum Localization

The endoplasmic reticulum (ER) is another subcellular compartment where CrAT activity has been identified. proteopedia.orguniprot.orgabbexa.comdoi.org The function of CrAT in the ER is less well-characterized than its mitochondrial and peroxisomal roles, but it is thought to be involved in supplying acetyl units for the synthesis of complex lipids. ub.edu Research has shown that microsomal CrAT is tightly associated with the ER membrane. doi.org

Evidence for Cytosolic Carnitine Acetyltransferase Activity

The existence and physiological significance of a distinct cytosolic form of CrAT have been a subject of investigation. While some studies in rat heart tissue suggested that soluble CrAT is not present in the cytosol in significant amounts, more recent evidence points to the presence and functional importance of cytosolic CrAT activity. nih.govportlandpress.com This cytosolic activity is proposed to catalyze the reverse reaction, converting acetylcarnitine exported from the mitochondria back into acetyl-CoA in the cytosol. portlandpress.comnih.gov This process could provide a source of cytosolic acetyl-CoA for the synthesis of malonyl-CoA, a key regulator of fatty acid oxidation. portlandpress.com In murine cardiomyocytes, cytosolic reverse CrAT activity was found to be higher than in the liver, suggesting a tissue-specific role in regulating energy metabolism. nih.gov Studies in H9C2 cells showed that cytosolic reverse CrAT accounted for 12.7% of the total activity. nih.gov

Genetic Basis of Differential Subcellular Targeting

The differential localization of CrAT to mitochondria, peroxisomes, and the endoplasmic reticulum is governed by genetic mechanisms, primarily alternative splicing of the CRAT gene. wikipedia.orggenecards.org This process generates distinct mRNA transcripts that are translated into different protein isoforms, each containing specific targeting signals that direct them to their respective subcellular destinations. wikipedia.org

For instance, one isoform contains an N-terminal mitochondrial transit peptide, which is recognized by the mitochondrial import machinery. wikipedia.org In the yeast Saccharomyces cerevisiae, a single gene, YCAT, encodes both the mitochondrial and peroxisomal isoforms. nih.gov The resulting protein possesses a mitochondrial targeting signal at its N-terminus and a peroxisomal targeting signal type 1 (PTS1) at its C-terminus. nih.gov The differential targeting is thought to be controlled at the transcriptional or translational level. nih.gov Similarly, in Candida albicans, the CAT2 gene produces two transcripts through alternative start codon usage. The longer transcript encodes a protein with a mitochondrial targeting sequence, while the shorter transcript produces a protein lacking this sequence, which is then directed to the peroxisome via a C-terminal PTS1. nih.gov

Table of Subcellular Localization of this compound Isoforms

Subcellular Compartment Targeting Signal/Mechanism Primary Function
Mitochondria (Inner Membrane & Matrix) N-terminal mitochondrial transit peptide Buffering acetyl-CoA, regenerating CoA, facilitating acetyl group transport for β-oxidation. mdpi.comahajournals.orgnih.gov
Peroxisome C-terminal peroxisomal targeting signal (PTS1) Conversion of short-chain acyl-CoAs to acylcarnitines for transport to mitochondria. mdpi.comub.edu
Endoplasmic Reticulum Membrane association Potential role in lipid synthesis. doi.orgub.edu

| Cytosol | Putative distinct isoform or reverse activity of transported enzyme | Generation of cytosolic acetyl-CoA for malonyl-CoA synthesis. portlandpress.comnih.gov |

Role of Alternative Splicing and Transcript Variants

The diversity of this compound isoforms originates from the alternative splicing of the CRAT gene, leading to the production of multiple transcript variants. nih.govnih.govensembl.orgembopress.org This mechanism allows for the generation of proteins with different N-terminal extensions, which in turn dictates their subcellular localization. nih.govresearchgate.net

Research has identified several transcript variants of the CRAT gene in mammals, including humans, pigs, mice, rats, and dogs. nih.govnih.gov A key difference between these variants lies in their 5' ends, which can result in proteins of varying lengths. nih.govembopress.org For instance, in humans, mice, and rats, an alternative transcript variant encodes a protein that is 21 amino acids shorter than the primary mitochondrial form. nih.gov Similarly, a variant in dogs encodes a protein that is 14 amino acids shorter. nih.gov Conversely, a porcine-specific alternative transcript, arising from a partial intron-retention at the 5' end of exon 2, results in a protein that is 18 amino acids longer. nih.govnih.gov

The primary transcript variant, often designated as variant 1, typically contains a sequence encoding a mitochondrial targeting signal, ensuring its transport into the mitochondria. nih.govnih.gov The functional significance of the alternative transcripts, particularly in porcine and canine species, and whether they are associated with a different subcellular specificity remains an area of ongoing investigation. nih.govnih.gov The existence of these naturally occurring variants highlights the intricate regulatory mechanisms that govern CRAT's function in different cellular contexts.

SpeciesTranscript VariantPredicted Protein Length VariationReference
HumanAlternative Variant-21 amino acids nih.gov
MouseAlternative Variant-21 amino acids nih.gov
RatAlternative Variant-21 amino acids nih.gov
DogAlternative Variant-14 amino acids nih.gov
PigAlternative Variant+18 amino acids nih.govnih.gov

Influence of N-terminal Transit Peptides on Mitochondrial Import

The import of this compound into the mitochondria is a classic example of protein targeting mediated by an N-terminal transit peptide, also known as a presequence. nih.gov The primary transcript of the CRAT gene encodes an isoform that includes this specific amino acid sequence at its N-terminus, which acts as a molecular "zip code" for mitochondrial import. nih.govub.edu

This mitochondrial transit peptide is a stretch of amino acids that possesses the characteristic features required for recognition by the mitochondrial import machinery. While the exact sequence can vary between species, these peptides are typically enriched in positively charged and hydrophobic amino acids and have the propensity to form an amphipathic alpha-helix. This structure is crucial for its interaction with the translocase of the outer mitochondrial membrane (TOM) complex.

Upon synthesis in the cytoplasm, the CRAT precursor protein, bearing the N-terminal transit peptide, is recognized and bound by chaperone proteins that keep it in an unfolded, import-competent state. It is then guided to the mitochondrial surface and interacts with the TOM complex. Subsequently, the preprotein is passed to the translocase of the inner mitochondrial membrane (TIM) complex. The electrochemical potential across the inner mitochondrial membrane is essential for driving the translocation of the positively charged presequence into the mitochondrial matrix.

Once inside the matrix, the N-terminal transit peptide is cleaved off by a mitochondrial processing peptidase (MPP). This proteolytic removal is a crucial step, as it leads to the folding of the mature CRAT protein into its active conformation within the mitochondrial matrix. It has been proposed that the human mitochondrial CRAT precursor contains a transit peptide of 28 or 29 amino acids that is removed upon import. ub.edu The presence of this cleavable N-terminal transit peptide on the mitochondrial isoform, and its absence on isoforms destined for other organelles like the peroxisome, is a direct consequence of alternative splicing and is the primary determinant of its specific subcellular localization. ub.edu

Physiological Functions and Metabolic Interconnections of Carnitine Acetyltransferase

Contribution to Cellular Carbon Flux and Energy Production

CrAT is integral to managing the flow of carbon units for energy production, ensuring that the cell can adapt to changing fuel availability and energy demands. researchgate.net Its ability to buffer acetyl-CoA pools has far-reaching effects on mitochondrial function.

Prevention of Acetyl-CoA Accumulation

A primary function of CrAT is to act as a buffer system to prevent the excessive accumulation of acetyl-CoA within the mitochondria. mdpi.comresearchgate.net Acetyl-CoA is a central hub in metabolism, generated from the breakdown of carbohydrates, fats, and amino acids. researchgate.net When its rate of production from sources like fatty acid β-oxidation or pyruvate (B1213749) oxidation exceeds the capacity of the tricarboxylic acid (TCA) cycle, its concentration can rise sharply. researchgate.netsemanticscholar.org

This buildup can lead to the sequestration of the free Coenzyme A (CoA) pool, which is essential for numerous metabolic reactions, including the β-oxidation of fatty acids and the activity of the pyruvate dehydrogenase complex (PDC). mdpi.comnih.gov By catalyzing the reaction of acetyl-CoA with carnitine to form acetylcarnitine, CrAT effectively "bleeds off" the excess acetyl units. researchgate.netnih.gov Acetylcarnitine can then be transported out of the mitochondria, thus freeing up CoA and preventing metabolic gridlock. nih.govdiabetesjournals.org This buffering role is critical for allowing cells to efficiently adapt to fluctuating energy demands. researchgate.net

Maintaining Optimal Acetyl-CoA/CoA Ratios

The ratio of acetyl-CoA to free CoA is a critical indicator of the cell's energetic state and a key regulator of mitochondrial metabolism. nih.govportlandpress.com CrAT plays a direct and vital role in maintaining this ratio within an optimal range. uniprot.orgportlandpress.com A high acetyl-CoA/CoA ratio signals energy abundance and allosterically inhibits several enzymes, most notably the pyruvate dehydrogenase complex (PDC), thereby downregulating glucose oxidation. nih.govnih.gov

By converting acetyl-CoA to acetylcarnitine, CrAT lowers the acetyl-CoA/CoA ratio, which alleviates this inhibition and regenerates free CoA. nih.govresearchgate.net This process is essential for sustaining the activity of CoA-dependent enzymes and ensuring metabolic flexibility. nih.gov Conversely, under conditions where acetyl-CoA is needed, the reverse reaction can replenish the acetyl-CoA pool. portlandpress.com Studies have shown an inverse relationship between CrAT activity and the acetyl-CoA/CoA ratio under various metabolic conditions, highlighting the enzyme's regulatory importance. portlandpress.comnih.gov For instance, in ACC2-knockout mouse hearts, decreased CrAT activity was associated with an increased acetyl-CoA/CoA ratio. portlandpress.comresearchgate.net

Table 1: Impact of Metabolic State on CrAT and Acetyl-CoA/CoA Ratio in Cardiac Tissue

Metabolic ConditionCardiac CrAT Protein Levels & ActivityAcetyl-CoA/CoA RatioConsequence for Glucose Oxidation
High-Fat Diet (10 weeks) IncreasedReducedReduced
ACC2-Knockout DecreasedIncreasedNot specified

Source: Adapted from research findings on cardiac energy metabolism. portlandpress.comresearchgate.net

Modulation of Pyruvate Dehydrogenase Complex Activity and Glucose Oxidation

CrAT significantly influences glucose oxidation through its modulation of the pyruvate dehydrogenase complex (PDC). researchgate.netnih.gov The PDC, which catalyzes the conversion of pyruvate to acetyl-CoA, is a key control point for glucose metabolism and is subject to strong feedback inhibition by its product, acetyl-CoA. nih.govresearchgate.net

During periods of high fatty acid oxidation, the resulting increase in mitochondrial acetyl-CoA can potently inhibit PDC, a phenomenon central to the Randle cycle (glucose-fatty acid cycle). nih.gov This inhibition spares glucose by preventing its entry into the TCA cycle. CrAT counteracts this effect by buffering the excess acetyl-CoA, converting it to acetylcarnitine. nih.govnih.gov This reduction in the local acetyl-CoA concentration disinhibits the PDC, allowing for the concurrent oxidation of both glucose and fatty acids. nih.govresearchgate.net This function is crucial for metabolic flexibility, enabling a rapid switch from fatty acid to glucose oxidation, for example, during re-feeding after a fast. nih.gov Studies in muscle-specific CrAT knockout mice have demonstrated that the absence of CrAT leads to inhibition of PDC activity and impaired glucose tolerance. researchgate.netnih.gov

Interplay with the Tricarboxylic Acid Cycle and Electron Transport System

CrAT's role in managing acetyl-CoA pools directly links it to the core machinery of cellular respiration: the Tricarboxylic Acid (TCA) cycle and the electron transport system (ETS). researchgate.netcreative-proteomics.com The acetyl-CoA produced from various catabolic pathways is the primary fuel for the TCA cycle. creative-proteomics.com The cycle oxidizes acetyl-CoA to CO2, generating the reducing equivalents NADH and FADH2. creative-proteomics.com

These reduced coenzymes then donate their electrons to the ETS, driving the production of ATP through oxidative phosphorylation. nih.govencyclopedia.pub When substrate supply overwhelms the capacity of the ETS, the resulting "electron backpressure" can lead to an accumulation of NADH and FADH2, which in turn slows down the TCA cycle and causes acetyl-CoA to accumulate. diabetesjournals.org CrAT acts as a "relief valve" in this scenario. diabetesjournals.org By converting the excess acetyl-CoA to acetylcarnitine for export from the mitochondria, CrAT helps to sustain the turnover of the TCA cycle and maintain the flow of electrons through the ETS, preventing a complete metabolic halt under conditions of substrate excess. diabetesjournals.orgresearchgate.net The exported acetylcarnitine can be considered a mobile, buffered store of high-energy acetyl groups.

Integration with Fatty Acid and Lipid Metabolism

Carnitine acetyltransferase is a member of the broader carnitine acyltransferase family, which is central to fatty acid metabolism. proteopedia.orgnih.gov While distinct in its preference for short-chain acyl groups, CrAT functions in close concert with the enzymes responsible for long-chain fatty acid transport.

Functional Synergy with the Carnitine Shuttle System

The carnitine shuttle system is essential for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation. mdpi.comproteopedia.org This system involves carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane and carnitine palmitoyltransferase II (CPT2) on the inner mitochondrial membrane, along with the carnitine/acylcarnitine translocase (CACT). mdpi.comnih.gov

CrAT works in functional synergy with this shuttle. mdpi.comnih.gov During high rates of β-oxidation, a massive amount of acetyl-CoA is produced. CrAT facilitates the export of these acetyl units as acetylcarnitine, preventing the intramitochondrial accumulation of acetyl-CoA that could otherwise inhibit β-oxidation itself and other mitochondrial processes. mdpi.comnih.gov This coordinated action ensures the balanced transport of long-chain fatty acids for oxidation while managing the removal of their primary metabolic byproduct, acetyl-CoA. nih.gov This interplay is crucial for preventing metabolic bottlenecks and maintaining CoA homeostasis, which is vital for efficient energy production from lipids. mdpi.com

Table 2: Key Enzymes of the Carnitine Shuttle System and Associated Functions

Enzyme/TransporterLocationPrimary Function
Carnitine Palmitoyltransferase I (CPT1) Outer Mitochondrial MembraneConverts long-chain acyl-CoA to long-chain acylcarnitine. mdpi.comresearchgate.net
Carnitine/Acylcarnitine Translocase (CACT) Inner Mitochondrial MembraneTransports acylcarnitines into the matrix in exchange for free carnitine. mdpi.comnih.gov
Carnitine Palmitoyltransferase II (CPT2) Inner Mitochondrial MembraneConverts long-chain acylcarnitine back to long-chain acyl-CoA in the matrix. mdpi.comresearchgate.net
This compound (CrAT) Mitochondrial MatrixReversibly converts acetyl-CoA to acetylcarnitine, managing acetyl group flux. mdpi.comuniprot.org

Source: Compiled from various studies on the carnitine shuttle system. mdpi.comuniprot.orgnih.govresearchgate.net

Interaction with the Mitochondrial Carnitine/Acylcarnitine Translocase (SLC25A20)

The transport of acylcarnitines, including acetylcarnitine generated by CrAT, across the inner mitochondrial membrane is mediated by the carnitine/acylcarnitine translocase (CACT), also known as SLC25A20. mdpi.comresearchgate.net This transporter functions as an antiporter, exchanging acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix. mdpi.comnih.gov

The cooperative action between CrAT and SLC25A20 is crucial for the carnitine shuttle's efficiency. mdpi.comnih.gov Once CPT1 has formed long-chain acylcarnitines or CrAT has formed acetylcarnitine, SLC25A20 facilitates their entry into the mitochondrial matrix. researchgate.net Concurrently, it transports the free carnitine, released by CPT2 or CrAT in the matrix, back to the cytosol to be reused. mdpi.com This coordinated process ensures a continuous supply of fatty acids for oxidation and maintains the necessary pools of carnitine and Coenzyme A in both the mitochondria and the cytosol. mdpi.comnih.gov Disruptions in the function of SLC25A20 can lead to severe metabolic disorders due to impaired fatty acid oxidation. mdpi.com

Facilitation of Acyl Group Translocation across Membranes

A primary physiological role of this compound is to facilitate the movement of acyl groups, particularly short-chain acyl groups like acetyl, across cellular membranes that are otherwise impermeable to their CoA esters. mdpi.comscbt.com The inner mitochondrial membrane, for instance, cannot freely transport acetyl-CoA. asm.org

CrAT overcomes this barrier by catalyzing the reversible reaction: Acetyl-CoA + Carnitine ⇌ Acetylcarnitine + CoA mdpi.com

The resulting acetylcarnitine is a more membrane-permeable form of the acetyl group. mdpi.com This allows for the transport of acetyl units out of the mitochondria, a process essential for various cellular functions. oup.com In the cytosol, another isoform of CrAT can convert acetylcarnitine back to acetyl-CoA, making it available for processes like histone acetylation, which influences gene expression. mdpi.comtaylorandfrancis.com This shuttling mechanism is not limited to the mitochondria; CrAT is also found in peroxisomes and the endoplasmic reticulum, where it performs a similar function of managing acyl group transport and maintaining the balance of CoA pools. ub.edu

Regulation of Beta-Oxidation Pathways

This compound plays a significant modulatory role in the regulation of β-oxidation, the metabolic pathway that breaks down fatty acids to produce energy. mdpi.comproteopedia.org By controlling the concentration of acetyl-CoA within the mitochondria, CrAT influences the rate of this pathway. nih.gov

High levels of acetyl-CoA, a product of β-oxidation, can inhibit the pathway through feedback mechanisms. nih.govaocs.org Specifically, an elevated acetyl-CoA/CoA ratio inhibits the pyruvate dehydrogenase (PDH) complex, a key enzyme linking glycolysis to the citric acid cycle. nih.gov CrAT alleviates this inhibition by converting excess acetyl-CoA to acetylcarnitine, thus lowering the acetyl-CoA/CoA ratio. nih.gov This action helps to maintain the efficiency of both fatty acid and glucose oxidation. mdpi.com

Furthermore, the regulation of β-oxidation is tightly controlled by the availability of substrates and the activity of key enzymes. One of the main regulatory points is the inhibition of CPT1 by malonyl-CoA, an intermediate in fatty acid synthesis. wikipedia.orgnih.gov By facilitating the export of acetyl groups from the mitochondria, CrAT can influence the cytosolic pool of acetyl-CoA, which is a precursor for malonyl-CoA synthesis. This highlights an indirect but important role of CrAT in the broader regulation of fatty acid metabolism.

Involvement in Amino Acid Catabolism

Beyond its well-established role in fatty acid metabolism, this compound is also involved in the breakdown of amino acids, particularly branched-chain amino acids (BCAAs). nih.govmdpi.com

Processing and Transport of Branched-Chain Amino Acid Metabolites

The catabolism of BCAAs—leucine, isoleucine, and valine—produces various short- and branched-chain acyl-CoA esters within the mitochondria. nih.govresearchgate.net Similar to the products of fatty acid oxidation, these acyl-CoA intermediates can accumulate and become toxic if not properly managed. mdpi.com

Research has shown that CrAT is active towards several of these BCAA-derived acyl-CoAs. nih.govexlibrisgroup.com It can convert intermediates such as isovaleryl-CoA (from leucine), 2-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine) into their corresponding acylcarnitines. researchgate.netnih.gov These acylcarnitines can then be transported out of the mitochondria via the carnitine/acylcarnitine translocase. nih.gov This process is crucial for preventing the sequestration of mitochondrial CoA and maintaining metabolic flux during BCAA catabolism. mdpi.com

However, the substrate specificity of CrAT is not all-encompassing for every BCAA metabolite. nih.gov Studies have indicated that while it efficiently handles some intermediates, others are poor substrates. exlibrisgroup.com This suggests the potential involvement of other carnitine acyltransferases in the complete processing of BCAA catabolites. nih.gov

Role in Cellular Metabolic Plasticity

This compound (CrAT) is a pivotal enzyme in maintaining cellular energy balance and metabolic flexibility. mdpi.com Its primary role in metabolic plasticity stems from its ability to buffer the mitochondrial acetyl-CoA pool, which allows cells to adapt efficiently to changing energy demands and substrate availability. mdpi.comnih.gov By catalyzing the reversible reaction between acetyl-CoA and carnitine to form acetylcarnitine and free Coenzyme A (CoA), CrAT ensures the optimal functioning of mitochondrial carbon flux. nih.govresearchgate.netresearchgate.net This enzymatic activity prevents the excessive accumulation of acetyl-CoA, which could otherwise inhibit critical metabolic enzymes like pyruvate dehydrogenase (PDH), the gatekeeper for glucose-derived carbon entry into the Krebs cycle. nih.gov

This buffering action is crucial for regulating the balance between fatty acid and glucose oxidation. mdpi.comnih.gov In states of high fatty acid oxidation or high glucose metabolism, where acetyl-CoA production can exceed the capacity of the Krebs cycle, CrAT converts the excess acetyl-CoA into acetylcarnitine. This process frees up CoA, which is essential for the continued operation of β-oxidation and the pyruvate dehydrogenase complex. mdpi.com The resulting acetylcarnitine can then be exported from the mitochondria, effectively acting as a reservoir of acetyl units that can be used in other cellular compartments or excreted from the cell. ebi.ac.uk This ability to manage the acetyl-CoA pool allows cells to seamlessly switch between carbohydrate and lipid metabolism, a hallmark of metabolic plasticity that is essential for cellular survival and function under varying physiological and pathological conditions. mdpi.comnih.gov The carnitine system, in which CrAT is a key component, is considered a critical mediator for fine-tuning the metabolic flexibility of cells. nih.gov

Indirect Influence on Epigenetic Mechanisms

Emerging research highlights the role of CrAT in linking cellular metabolism with epigenetic regulation. mdpi.com By modulating the concentration of key metabolites, CrAT indirectly influences epigenetic modifications, particularly histone acetylation, which in turn regulates the expression of genes involved in metabolism. mdpi.comfrontiersin.org

This compound plays a central role in maintaining the homeostasis of intracellular acyl-CoA and acetyl-CoA pools. mdpi.comebi.ac.uk The enzyme catalyzes the reversible transfer of short-chain acyl groups, primarily acetyl groups, from CoA to carnitine. ebi.ac.ukproteopedia.org This reaction is critical for managing the ratio of acetyl-CoA to free CoA within cellular compartments, especially the mitochondria. mdpi.com During periods of high energy production, such as extensive fatty acid β-oxidation, the rate of acetyl-CoA generation can surpass its utilization by the tricarboxylic acid (TCA) cycle. nih.gov This leads to an accumulation of acetyl-CoA and the sequestration of the free CoA pool. mdpi.com

CrAT alleviates this metabolic bottleneck by converting the surplus acetyl-CoA into acetylcarnitine, thereby replenishing the pool of free CoA required for other metabolic processes, including the continuous operation of the pyruvate dehydrogenase complex and fatty acid oxidation. mdpi.comnih.gov The generated acetylcarnitine, being membrane-permeable via the carnitine/acylcarnitine translocase (CACT), can be transported out of the mitochondria. tandfonline.comtandfonline.com This mechanism not only prevents the inhibitory effects of high acetyl-CoA levels but also allows for the transport of acetyl units across intracellular membranes, which are otherwise impermeable to acetyl-CoA. mdpi.comresearchgate.net By regulating these metabolite concentrations, CrAT ensures metabolic efficiency and protects the cell from the disruptive effects of acyl group accumulation. mdpi.com

The modulation of the acetyl-CoA pool by CrAT has a direct impact on nuclear histone acetylation, a key epigenetic modification that regulates gene expression. mdpi.comfrontiersin.org Acetyl-CoA is the sole acetyl group donor for histone acetyltransferases (HATs), enzymes that catalyze the acetylation of lysine (B10760008) residues on histone tails. frontiersin.orgembopress.org This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that is permissive for transcription. frontiersin.orgembopress.org

The carnitine shuttle provides a significant pathway for supplying the nucleus with acetyl-CoA derived from mitochondrial metabolism. biorxiv.orgbiorxiv.orgresearchgate.net Acetylcarnitine, produced by mitochondrial CrAT from sources like glucose and fatty acids, is transported to the cytosol and subsequently enters the nucleus. nih.govtandfonline.comtandfonline.com Within the nucleus, a nuclear isoform of CrAT is proposed to convert acetylcarnitine back into acetyl-CoA. frontiersin.orgtandfonline.comtandfonline.com This nuclear pool of acetyl-CoA is then utilized by HATs to acetylate histones, thereby influencing the expression of various genes, including those involved in lipid metabolism and cell growth. mdpi.comnih.gov Studies have demonstrated that a deficiency in the carnitine/acylcarnitine translocase significantly reduces histone acetylation dependent on mitochondrial acetylcarnitine, underscoring the importance of this pathway. tandfonline.comtandfonline.com By linking mitochondrial acetyl-CoA availability to the nuclear epigenome, CrAT plays a crucial role in the transcriptional regulation of metabolic pathways, allowing cells to adapt their gene expression profile in response to their metabolic state. mdpi.comembopress.org

Allosteric Regulatory Mechanisms

Allosteric regulation provides a rapid mechanism to control enzyme activity in response to fluctuating metabolite concentrations. For CrAT, key inhibitors have been identified that signal states of high energy or lipid synthesis, thereby modulating its role in acetyl-CoA metabolism.

Inhibition by Malonyl-CoA (by analogy with related enzymes)

While this compound (CrAT) itself is not directly regulated by malonyl-CoA, its functional counterparts in long-chain fatty acid metabolism, carnitine palmitoyltransferase I (CPT I), are potently inhibited by this molecule. uam.eswikigenes.org Malonyl-CoA is the first committed intermediate in the synthesis of fatty acids, and its presence signals that the cell is in a lipogenic (fat-storing) state. nih.gov Its inhibitory effect on CPT I prevents the transport of long-chain fatty acids into the mitochondria for oxidation, thus avoiding a futile cycle where fatty acid synthesis and breakdown occur simultaneously. nih.govresearchgate.net This well-established regulatory mechanism for CPT I serves as an important analogy for understanding how the carnitine acyltransferase family is controlled by cellular energy sensors. proteopedia.orgnih.gov Although CrAT and carnitine octanoyltransferase (COT) are not inhibited by malonyl-CoA, the system-wide regulation of carnitine-dependent acyl-CoA transport highlights a coordinated control strategy. uam.eswikigenes.orgnih.gov

Inhibition by Long-Chain Acyl-CoAs

Unlike the indirect regulation seen with malonyl-CoA, this compound is directly inhibited by long-chain acyl-CoAs (LCACoAs). nih.gov In conditions of high lipid availability, such as obesity and diabetes, there is an accumulation of LCACoAs in the muscle. nih.gov These molecules act as direct mixed-model inhibitors of CrAT. This inhibition is part of a feedback mechanism where an overabundance of fatty acid-derived intermediates curtails the activity of CrAT. nih.gov By limiting CrAT activity, the accumulation of LCACoAs can lead to a decrease in the regeneration of free Coenzyme A (CoA) and an increase in the acetyl-CoA pool, which in turn can impair glucose oxidation by inhibiting the pyruvate dehydrogenase (PDH) complex. nih.gov This lipid-induced antagonism of CrAT is a potential contributor to the metabolic inflexibility and glucose intolerance observed in states of lipid stress. nih.gov

Transcriptional and Post-Transcriptional Gene Regulation

The amount of CrAT enzyme present in a cell is controlled at the genetic level, primarily through transcriptional regulation by nuclear receptors and post-transcriptionally by microRNAs. This allows for longer-term adaptation to sustained metabolic changes.

Transcriptional Control and Promoter Characteristics (e.g., PPARα target gene)

The gene encoding this compound (CrAT) is a well-established target of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.govresearchgate.netnih.gov PPARα is a ligand-activated transcription factor that functions as a master regulator of lipid metabolism, particularly fatty acid oxidation. plos.orgoup.com When activated by ligands such as fatty acids or synthetic agonists like fibrates, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes. nih.goveur.nl

Studies on the murine CrAT gene have provided specific insights into its promoter characteristics. The promoter lacks a canonical TATA-box, is rich in GC content, and contains binding sites for the Sp1 transcription factor, features often associated with housekeeping genes. nih.govresearchgate.net Functional analyses have identified an L-carnitine sensitive region in the promoter that contains an RXRα/PPARα binding site, confirming the direct transcriptional control by PPARα. nih.govnih.gov This regulation is crucial for coordinating the expression of CrAT with other enzymes involved in fatty acid transport and oxidation. oup.com

Influence of Metabolic Effectors on mRNA Levels (e.g., L-Carnitine, Fenofibrate)

The expression of CrAT mRNA is significantly influenced by metabolic effectors, most notably L-carnitine and the PPARα agonist fenofibrate (B1672516). nih.govnih.gov

L-Carnitine: Supplementation with L-carnitine has been shown to induce the expression of CrAT. nih.govnih.gov In murine liver cells, adding L-carnitine led to a time-dependent increase in CrAT mRNA levels, with an initial peak observed after 4 hours (1.65-fold increase) and a more substantial increase after a second application (2.23-fold after 18 hours). nih.gov This effect is partly mediated by an increase in the nuclear levels of PPARα, suggesting L-carnitine promotes the translocation of this transcription factor into the nucleus. nih.govresearchgate.net In aged rats, dietary L-carnitine supplementation resulted in a significant 8- to 12-fold higher transcription rate of CrAT in the liver compared to controls. nih.gov

Fenofibrate: As a potent PPARα agonist, fenofibrate is a strong inducer of CrAT transcription. nih.govplos.orgscbt.com Studies in murine liver cells demonstrated that fenofibrate treatment can increase CrAT mRNA levels up to 11-fold. nih.gov This robust induction underscores the central role of the PPARα pathway in regulating CrAT expression and, consequently, cellular capacity for fatty acid oxidation. nih.govresearchgate.net

The cooperative interplay between L-carnitine and PPARα activation provides a powerful mechanism for upregulating CrAT expression to meet metabolic demands. nih.govnih.gov

Table 1: Effect of Metabolic Effectors on CrAT mRNA Expression in Murine Liver Cells

Metabolic EffectorConcentrationTimeFold Increase in CrAT mRNAReference
L-Carnitine80 µM4 hours1.65 nih.gov
L-Carnitine (second application at 15h)80 µM18 hours2.23 nih.gov
Fenofibrate40 µM-Up to 11 nih.gov

Regulation by MicroRNAs (e.g., miR-132-5p, miR-124-3p)

Post-transcriptional regulation of CrAT is mediated by microRNAs (miRNAs), which are short, non-coding RNA molecules that bind to the 3'-untranslated region (3'-UTR) of target mRNAs, typically leading to their degradation or translational repression. faiusr.comnih.gov Several miRNAs have been identified as regulators of CrAT.

miR-132-5p: In ovarian cancer cells, CrAT expression is frequently downregulated. nih.govresearchgate.net This suppression is, at least in part, caused by the upregulation of miR-132-5p, which directly targets the CrAT mRNA. nih.govresearchgate.net A significant negative correlation between the expression of miR-132-5p and CrAT has been observed in ovarian cancer tissues, suggesting this miRNA plays a critical role in the pathology of the disease by modulating mitochondrial metabolism. nih.gov

miR-124-3p: This miRNA has been shown to regulate key proteins involved in the carnitine shuttle and fatty acid oxidation. faiusr.comnih.gov In prostate cancer cells, where CrAT is often upregulated, miR-124-3p levels are decreased. faiusr.com Studies have validated that CrAT is a direct target of miR-124-3p, and forced expression of this miRNA in cancer cells markedly suppresses CrAT mRNA and protein levels. faiusr.com

miR-378: This miRNA, along with its counterpart miR-378, is encoded within the gene for the metabolic coactivator PGC-1β. pnas.org It has been identified as a repressor of CrAT. pnas.orgphysiology.org Mice lacking miR-378/378 exhibit elevated levels of CrAT in the liver and are resistant to diet-induced obesity, showing enhanced mitochondrial fatty acid metabolism. pnas.org Luciferase assays confirmed that miR-378 targets a conserved site in the 3'-UTR of the CrAT mRNA, thereby repressing its expression. pnas.orgphysiology.org

Table 2: MicroRNA Regulation of this compound (CrAT)

MicroRNAContext/Cell TypeEffect on CrAT ExpressionMechanismReference
miR-132-5pOvarian CancerDownregulationDirectly targets and suppresses CrAT mRNA. nih.govresearchgate.net
miR-124-3pProstate CancerDownregulationDirectly targets and suppresses CrAT mRNA and protein. faiusr.comnih.gov
miR-378LiverDownregulation (Repression)Targets a conserved seed region in the 3'-UTR of CrAT mRNA. pnas.orgphysiology.org

Role of Alternative Splicing in Regulation and Isoform Expression

The gene encoding carnitine O-acetyltransferase (CRAT) undergoes alternative splicing, a crucial regulatory mechanism that results in the production of multiple distinct protein isoforms. wikipedia.orgnih.govmaayanlab.cloudgenecards.org This process allows for a single gene to generate functional diversity by directing the resulting protein variants to different subcellular compartments, thereby tailoring their metabolic roles to specific cellular needs. maayanlab.cloudgenecards.orgmedchemexpress.com

The primary consequence of alternative splicing of the CRAT gene is the differential localization of its isoforms. wikipedia.orgmaayanlab.cloud Divergent sequences in the 5' region of the CRAT cDNAs, resulting from splicing, are responsible for targeting the enzyme to distinct cellular locations, including the mitochondria, peroxisomes, and endoplasmic reticulum. wikipedia.orgresearchgate.netmybiosource.comuniprot.org One specific isoform contains an N-terminal mitochondrial transit peptide, ensuring its transport into the mitochondria. wikipedia.org The existence of isoforms in the peroxisomal matrix and mitochondrial inner membrane has also been established. uniprot.org This compartmentalization is critical, as CRAT plays a key role in regulating the ratio of acyl-CoA to free coenzyme A (CoA) within these organelles, which is essential for processes like mitochondrial beta-oxidation and peroxisomal fatty acid metabolism. nih.govmedchemexpress.comeur.nl In addition to mitochondria and peroxisomes, CRAT activity has also been identified in nuclear extracts, suggesting a potential role in nuclear acetyl-CoA metabolism, possibly through the generation of a distinct nuclear isoform via alternative splicing. researchgate.net

The generation of these isoforms allows CRAT to facilitate the transfer of acyl groups between different cellular compartments, a process vital for maintaining metabolic homeostasis. mdpi.com For instance, peroxisomal CRAT is involved in the transesterification of short-chain acyl-CoAs produced during the oxidation of very long-chain fatty acids, converting them into acylcarnitines for transport to the mitochondria for complete oxidation. eur.nl

Table 1: this compound (CRAT) Isoforms and Subcellular Localization

Isoform FeatureSubcellular LocalizationPrimary FunctionReference
Contains mitochondrial transit peptideMitochondrionBuffers acetyl-CoA/CoA ratio, facilitates transport of acetyl groups wikipedia.orguniprot.org
Lacks mitochondrial signalPeroxisomeProcesses short-chain acyl-CoAs from very long-chain fatty acid oxidation wikipedia.orguniprot.orgeur.nl
---Endoplasmic ReticulumRegulates local acyl-CoA/CoA pools researchgate.netmybiosource.comuniprot.org
Putative nuclear isoformNucleusPotential role in nuclear acetyl-CoA metabolism and histone acetylation researchgate.net

Post-Translational Modification and Enzyme Activity

Post-translational modifications (PTMs) are critical for the dynamic regulation of mitochondrial protein function. Among these, lysine acetylation has emerged as a key modulator of metabolic enzymes, including those within the carnitine system.

Lysine Acetylation of Mitochondrial Proteins and its Impact

Lysine acetylation is a reversible post-translational modification that is particularly abundant in mitochondria, where it plays a significant role in regulating the activity of metabolic enzymes. nih.govuliege.bephysiology.org This modification involves the covalent attachment of an acetyl group from a donor molecule, acetyl-CoA, to the epsilon-amino group of a lysine residue. nih.govuliege.be This process neutralizes the positive charge of the lysine side chain, which can alter a protein's conformation, stability, and interactions with other proteins, thereby affecting its function. nih.govuliege.becytoskeleton.com

A large proportion of mitochondrial metabolic enzymes are subject to acetylation. physiology.orgcytoskeleton.com The acetylation status of these proteins can change rapidly in response to the availability of nutrients and the cell's energy state, suggesting it is a major mechanism for regulating energy homeostasis. cytoskeleton.com Generally, lysine acetylation has been associated with the inhibition of mitochondrial enzyme activity, particularly those involved in oxidative metabolism. cytoskeleton.com The regulation of this process is controlled by the opposing activities of lysine acetyltransferases (KATs), which add the acetyl group, and lysine deacetylases (KDACs), which remove it. cytoskeleton.com In mitochondria, the primary deacetylase is SIRT3, which regulates the activity of numerous mitochondrial enzymes. nih.govuliege.be

The carnitine/acylcarnitine transport protein (CACT), which is essential for the transport of acylcarnitines into the mitochondrial matrix for β-oxidation, has been found to be acetylated in rat liver mitochondria. nih.gov Reversing this acetylation through the action of the deacetylase SIRT3 was shown to increase the transport activity of CACT. nih.gov This indicates that acetylation directly inhibits CACT's function and, by extension, can regulate the mitochondrial β-oxidation pathway. nih.gov

The Non-Enzymatic Carbon Pressure Model of Protein Acetylation

While enzymatic acetylation by KATs is a well-established mechanism, there is substantial evidence that protein acetylation can also occur non-enzymatically, particularly within mitochondria. nih.govnih.govfrontiersin.org This non-enzymatic process is driven by the chemical reactivity of acetyl-CoA and the surrounding microenvironment. nih.govresearchgate.net

The "carbon pressure" model posits that when the concentration of reactive metabolites like acetyl-CoA is high, they can spontaneously modify proteins without the need for an enzyme. nih.govresearchgate.net The thioester bond in acetyl-CoA is inherently reactive toward nucleophiles, such as the deprotonated epsilon-amino group of a lysine residue. nih.govnih.gov The mitochondrial matrix provides an ideal environment for this to occur due to two key factors:

High Acetyl-CoA Concentration: The concentration of acetyl-CoA in mitochondria is significantly high (estimated at 0.1–1.5 mM), a result of major catabolic pathways like pyruvate decarboxylation and fatty acid β-oxidation. nih.govfrontiersin.org

Alkaline pH: The mitochondrial matrix has a relatively alkaline pH (around 8.0), which favors the deprotonation of lysine's amino group, increasing its nucleophilicity and making it more likely to attack the acetyl-CoA thioester. nih.govfrontiersin.orgresearchgate.net

Studies have shown that incubating proteins with acetyl-CoA in vitro leads to a time-dependent increase in lysine acetylation, even in the absence of any acetyltransferase enzymes. nih.govacs.org The rate of this non-enzymatic acetylation varies between different lysine sites on a protein, influenced by the local protein microenvironment. researchgate.netacs.org This non-enzymatic mechanism is believed to be the source of a large proportion of the acetylation observed on mitochondrial proteins. nih.govfrontiersin.org this compound itself plays a role in mitigating this effect by buffering the acetyl-CoA pool, thereby offsetting widespread, non-enzymatic lysine acetylation of other mitochondrial proteins. nih.govdiabetesjournals.org

Interaction with and Regulation of PGC-1α Activity

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master transcriptional coactivator that regulates mitochondrial biogenesis and energy metabolism. oup.comoup.com It stimulates the expression of genes involved in multiple metabolic pathways, most notably fatty acid oxidation. researchgate.netahajournals.org PGC-1α exerts its effects by interacting with and coactivating various transcription factors to enhance the expression of target genes. oup.com

The activity of PGC-1α itself is regulated by post-translational modifications, including acetylation. The acetyltransferase GCN5 can acetylate PGC-1α, which inhibits its transcriptional activity. oup.comnih.gov Conversely, deacetylation by the NAD+-dependent deacetylase SIRT1 activates PGC-1α. oup.comnih.gov This reversible acetylation links the cell's energy status, reflected in the NAD+/NADH ratio, to the transcriptional control of mitochondrial function. nih.gov

PGC-1α directly influences the carnitine system. It is known to regulate the expression of key enzymes in fatty acid oxidation, such as carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme for long-chain fatty acid entry into mitochondria. oup.comresearchgate.netnih.gov Research indicates that PGC-1α also upregulates the expression of this compound (CRAT), thereby enhancing the capacity of the carnitine shuttle to buffer acetyl-CoA and support high rates of fatty acid and glucose oxidation. ahajournals.orgscbt.com This regulatory link positions CRAT as a key downstream effector in the PGC-1α-mediated network that controls cellular energy metabolism.

Exogenous Modulators and Inhibitors

The activity of this compound can be influenced by various externally supplied compounds. These modulators are often structural analogs of its natural substrates, L-carnitine or gamma-butyrobetaine, and can act as inhibitors of the enzyme.

Effects of Synthetic Compounds (e.g., Mildronate (B1676175), Gamma-Butyrobetaine Analogs)

Mildronate (3-(2,2,2-trimethylhydrazinium)-propionate) is a cardioprotective drug that is structurally related to L-carnitine and its precursor, gamma-butyrobetaine (GBB). tandfonline.comtandfonline.comresearchgate.net Studies have demonstrated that mildronate acts as a competitive inhibitor of this compound. tandfonline.comnih.gov It binds to the same site as L-carnitine, but not to the acetyl-CoA binding site. tandfonline.comnih.gov The dissociation constant (Ki) for mildronate with CRAT has been determined to be approximately 1.6 mM. tandfonline.comnih.gov By inhibiting CRAT, mildronate can modulate the cellular pool of coenzyme A and the availability of acetyl groups, which may contribute to its cardioprotective effects, particularly under ischemic conditions. mdpi.comtandfonline.comnih.gov

Gamma-Butyrobetaine (GBB) Analogs have also been investigated as potential inhibitors of this compound. mdpi.comnih.gov Rational drug design has led to the synthesis of various heterocyclic GBB analogs. mdpi.comnih.govresearchgate.net These compounds have shown promising inhibitory activity against CRAT in vitro, with some demonstrating superior potency compared to mildronate. mdpi.comnih.gov For example, a range of synthesized GBB analogs exhibited IC50 values against CRAT from 2.24 mM to 43.6 mM, compared to an IC50 of 11.39 mM for mildronate. mdpi.comnih.gov Structure-activity relationship studies revealed that having a bulky, hydrophobic substituent at the gamma position enhances inhibitory activity, while increased polarity diminishes it. mdpi.comnih.govresearchgate.net The most effective of these analogs was found to be a reversible, competitive inhibitor of CRAT with a Ki value of 3.5 mM. mdpi.comnih.gov These findings suggest that GBB analogs represent a promising class of compounds for modulating metabolic processes through CRAT inhibition. mdpi.com

Table 2: Exogenous Inhibitors of this compound (CRAT)

CompoundType of InhibitionKey FindingsReference
Mildronate CompetitiveBinds to the L-carnitine binding site. Ki ≈ 1.6 mM. tandfonline.comnih.gov
Heterocyclic Gamma-Butyrobetaine (GBB) Analogs Competitive (for most effective compound)IC50 values range from 2.24 mM to 43.6 mM. Bulky, hydrophobic groups enhance activity. Ki of most effective analog = 3.5 mM. mdpi.comnih.govresearchgate.net

Regulation of Carnitine Acetyltransferase Activity and Gene Expression

The modulation of CrAT is crucial for balancing carbohydrate and fatty acid metabolism. This is achieved through both direct effects on the enzyme's catalytic activity and by controlling the amount of enzyme present in the cell via gene expression.

Several compounds that are structurally related to carnitine can act as competitive inhibitors of this compound. These inhibitors typically bind to the active site of the enzyme, preventing the binding of its natural substrates, carnitine and acetyl-CoA.

Aminocarnitine and its Derivatives

DL-aminocarnitine (3-amino-4-trimethylaminobutyric acid) and its acetylated form, acetyl-DL-aminocarnitine (3-acetamido-4-trimethylaminobutyric acid), are notable competitive inhibitors of CrAT. wikipedia.orgmaayanlab.cloud While DL-aminocarnitine itself is a weak competitive inhibitor of CrAT with a Ki of 4.0 mM, its N-acetyl derivative, acetyl-DL-aminocarnitine, is a significantly more potent inhibitor. medchemexpress.com

Research has shown that acetyl-DL-aminocarnitine is a potent competitive inhibitor with respect to acetyl-L-carnitine, with a reported Ki value of 24 µM. wikipedia.org This makes it approximately 165 times more potent than its non-acetylated counterpart. medchemexpress.com The higher inhibitory potency of the acetylated form is attributed to its closer structural resemblance to the natural substrate, acetylcarnitine. wikipedia.org In fact, acetyl-DL-aminocarnitine binds to CrAT about 13-fold more tightly than acetylcarnitine itself. wikipedia.org

These compounds have been instrumental in studying the metabolic roles of carnitine acyltransferases. nih.govresearchgate.net For instance, the administration of acetyl-DL-aminocarnitine to mice has been shown to decrease the catabolism of [14C]acetyl-L-carnitine. wikipedia.org

It is important to note that while these compounds are potent inhibitors of CrAT, they also exhibit inhibitory effects on other carnitine acyltransferases, such as carnitine palmitoyltransferase (CPT). wikipedia.orgeur.nl

Other Competitive Inhibitors

Besides aminocarnitine and its derivatives, other compounds have been identified as inhibitors of CrAT. For example, suramin (B1662206) has been proposed as a CrAT inhibitor. mdpi.com Additionally, compounds like 2-bromooctadecanoic acid and rac-etomoxir are known to interfere with this compound activity.

Inhibitory Constants of this compound Inhibitors

InhibitorType of InhibitionSubstrateKi Value
Acetyl-DL-aminocarnitineCompetitiveAcetyl-L-carnitine24 µM wikipedia.org
DL-aminocarnitineCompetitiveNot specified4.0 mM medchemexpress.com

Evolutionary Biology of Carnitine Acetyltransferase

Phylogenetic Relationships within the Carnitine/Choline (B1196258) Acyltransferase Superfamily

The carnitine acetyltransferase (CrAT) is a member of the large carnitine/choline acyltransferase superfamily, a group of evolutionarily and structurally related enzymes pivotal to cellular metabolism. ub.eduebi.ac.uk This superfamily also includes choline acetyltransferase (ChAT), carnitine octanoyltransferase (CROT), and carnitine palmitoyltransferases (CPTs). ub.edu All members of the carnitine acyltransferase family catalyze the reversible transfer of acyl groups between carnitine and coenzyme A (CoA). proteopedia.org Despite this shared fundamental function, the different classes of enzymes exhibit distinct specificities for the length of the acyl chain. ub.edu CrAT shows a preference for short-chain acyl-CoAs, CROT for medium-chain, and CPTs for long-chain fatty acids. creative-enzymes.com

Phylogenetic analyses indicate that choline acetyltransferase is closely related to this compound. nih.gov The evolutionary relationship between the members of this superfamily is crucial for understanding their diverse physiological roles, from energy metabolism to neuronal signaling. nih.gov For instance, while carnitine acyltransferases are central to fatty acid metabolism, ChAT is essential for the synthesis of the neurotransmitter acetylcholine (B1216132). ebi.ac.ukgenecards.org The structural framework, featuring a two-domain architecture and a key catalytic histidine, is a conserved feature across these enzymes, with variations in the binding sites conferring substrate specificity. mdpi.com

Phylogenetic studies have also shed light on the evolutionary divergence within the family. For example, mammalian intramitochondrial CPT2 is most closely related to cytosolic yeast carnitine transferases (Sc-YAT1 and 2), while other members, including the cytosolically active CPT1, are more related to the intraorganellar yeast Sc-CAT2. nih.gov This suggests that the cytosolic CPT1 may more closely resemble an intramitochondrial ancestor than CPT2. nih.gov

Enzyme ClassPrimary Substrate SpecificityKey Function
This compound (CrAT)Short-chain acyl-CoAsBuffering of acetyl-CoA pools
Carnitine Octanoyltransferase (CROT)Medium-chain acyl-CoAsPeroxisomal fatty acid metabolism
Carnitine Palmitoyltransferase (CPT)Long-chain acyl-CoAsMitochondrial fatty acid oxidation
Choline Acetyltransferase (ChAT)Acetyl-CoASynthesis of acetylcholine

Conservation of Catalytic Domains Across Diverse Species

A striking feature of the carnitine/choline acyltransferase superfamily is the high degree of conservation in their catalytic domains across a wide range of species. proteopedia.org This conservation is reflective of the fundamental and ubiquitous nature of the reversible acyl group exchange reaction they catalyze. proteopedia.org The catalytic domains of CrAT, CROT, and the CPTs share significant amino acid sequence identity, typically 35% or higher between any pair.

Structural studies have revealed that the backbone fold of the N- and C-terminal domains of CrAT is remarkably similar. This structural conservation extends to the active site, which is located in a tunnel at the interface of these two domains. nih.gov A critical histidine residue (His343 in murine CrAT) has been identified through biochemical and mutagenesis studies as the catalytic base, and its position is conserved across the family. ub.edu This histidine residue acts as a general base, abstracting a proton from either the hydroxyl group of carnitine or the thiol group of CoA, depending on the reaction direction. researchgate.net

Gene Duplication and Divergence Events within the Carnitine Acyltransferase Family

Gene duplication has been a major driving force in the evolution of the carnitine acyltransferase family, leading to the diversification of isoforms with specialized functions and tissue-specific expression patterns. physiology.orgphysiology.org The process of duplication, followed by divergence, has allowed for the development of neo-functionalization, where a duplicated gene acquires a new function, or sub-functionalization, where the original functions of the ancestral gene are partitioned between the duplicates. physiology.org

A prominent example of this is the carnitine palmitoyltransferase I (CPT1) gene family. In mammals, three CPT1 isoforms exist (CPT1A, CPT1B, and CPT1C), which are the products of distinct genes and exhibit different tissue expression profiles and kinetic properties. physiology.orgplos.org CPT1A is primarily the liver isoform, CPT1B is the muscle isoform, and CPT1C is found predominantly in the brain. physiology.orgplos.org Phylogenetic reconstructions suggest that these isoforms arose from duplication events during animal radiation. nih.gov For instance, it has been proposed that CPT1C and CPT1B emerged in the mammalian lineage from the duplication of an ancestral CPT1b/c gene after the divergence of sauropsids. plos.org

The evolutionary history of CPT genes is further complicated by lineage-specific genome duplication events. In fish, for example, multiple CPT1 isoforms have been identified, far exceeding the number found in mammals. nih.gov Rainbow trout possess five CPT1 isoforms, suggesting repeated duplication events in bony fishes and salmonids. physiology.orgnih.gov These duplicated genes in fish show differences in tissue expression and regulatory properties, such as sensitivity to the inhibitor malonyl-CoA, highlighting the role of gene duplication in creating functional diversity and allowing for more precise metabolic control in different physiological contexts. physiology.org

GeneHuman Chromosomal LocationPrimary Tissue Expression (Mammals)
CPT1A11q13Liver
CPT1B22q13.3Heart, Skeletal Muscle
CPT1C19q13.33Brain
CPT21p32.3Ubiquitous (Mitochondrial Matrix)
CRAT9q34.11Ubiquitous (Mitochondria, Peroxisome)
CROT7q21.1Peroxisome

Evolutionary Insights from Model Organisms (e.g., Yeast, Drosophila melanogaster, Caenorhabditis elegans)

The study of this compound and its homologs in model organisms has provided significant insights into the evolutionary conservation and functional diversification of this enzyme family.

Yeast (Saccharomyces cerevisiae): The yeast S. cerevisiae has been a valuable model for studying the carnitine shuttle system. ub.edu While S. cerevisiae cannot synthesize carnitine, it can utilize it for the intracellular transport of acetyl units. ub.edunih.gov Yeast possesses this compound genes, such as YAT1 (cytosolic) and CAT2 (mitochondrial/peroxisomal), which are phylogenetically related to the human carnitine acyltransferase genes. nih.gov Studies engineering yeast to depend on the carnitine shuttle for cytosolic acetyl-CoA have revealed mutations in the this compound gene YAT2, highlighting its central role and providing a system to study the enzyme's structure-function relationship. nih.govresearchgate.net The successful expression of mammalian CrAT in yeast has further validated its use as a model system. ub.edu

Drosophila melanogaster (Fruit Fly): The fruit fly, Drosophila melanogaster, serves as a model for studying metabolic regulation. While direct evolutionary studies on its CrAT are less detailed in the provided context, research on metabolic regulators like metformin, which activates AMPK, has been conducted in flies. researchgate.net Given that CrAT activity is intricately linked to cellular energy status and acetyl-CoA levels, which are sensed by AMPK, Drosophila provides a powerful genetic system to explore the physiological consequences of altered CrAT function in a whole-organism context. researchgate.netnih.gov

Caenorhabditis elegans (Nematode Worm): The nematode C. elegans also possesses genes for carnitine acyltransferases. nih.gov Phylogenetic analyses have identified five CPT1-like genes in C. elegans that group strongly with the CPT1 family, indicating an expansion of this gene family in the nematode lineage. nih.govresearchgate.net The presence of these genes underscores the ancient origin of the carnitine-dependent fatty acid transport system. The UniProt database entry for C. elegans lists cpt-1, a carnitine O-palmitoyltransferase, which belongs to the carnitine/choline acetyltransferase family, further confirming the conservation of this enzyme family in invertebrates. uniprot.org

Model OrganismRelevant Gene(s)Evolutionary Insight
Saccharomyces cerevisiaeYAT1, CAT2Conservation of distinct cytosolic and organellar isoforms; model for structure-function studies. nih.gov
Drosophila melanogaster-System for studying the whole-organism physiological role of CrAT in metabolic flexibility. researchgate.net
Caenorhabditis elegansCPT1-like genes (e.g., cpt-1)Ancient origin and expansion of the CPT1 gene family in invertebrates. nih.govuniprot.org

Homology with Other Acyltransferase Enzyme Classes

One of the most surprising discoveries from the structural analysis of this compound is its homology with other acyltransferase enzymes, particularly chloramphenicol (B1208) acetyltransferase (CAT) and the catalytic domain of dihydrolipoyl transacetylase (E2pCD). ub.edu This relationship is remarkable because there is no recognizable amino acid sequence homology between CrAT and these other enzymes; the sequence identity between their structurally equivalent residues is less than 10%.

The homology is found in the three-dimensional backbone fold. Both the N- and C-terminal domains of CrAT share the same fold, which is similar to that of CAT and E2pCD. nih.govnih.gov These enzymes all catalyze the transfer of an acetyl group from acetyl-CoA to a substrate. ub.edu However, a key difference lies in their quaternary structure. CAT and E2pCD function as trimers, with the active site located at the interface between adjacent monomers. ub.edu In contrast, CrAT is a monomeric protein where the two structurally similar domains are fused into a single polypeptide chain, creating an active site tunnel between them. nih.gov

This structural and functional conservation, despite a lack of sequence similarity, points to a divergent evolutionary history from a common ancestral single-domain enzyme. It is hypothesized that the carnitine acyltransferases may have evolved through a gene duplication and fusion event of a gene encoding a single-domain enzyme like CAT or E2pCD. ub.edu This structural homology provides critical insights into the catalytic mechanism, suggesting a common strategy for acyl group transfer among a wide range of acyltransferases that utilize a catalytic dyad or triad. nih.govresearchgate.net

Advanced Research Methodologies and Experimental Approaches in Crat Studies

Structural Biology Techniques

The three-dimensional architecture of CRAT, crucial for its catalytic activity and substrate specificity, has been extensively investigated using a combination of X-ray crystallography and computational modeling.

X-ray Crystallography for Determining Protein Structures and Complexes

X-ray crystallography has been instrumental in revealing the atomic-level details of CRAT. The crystal structures of murine and human CRAT have been solved to high resolutions, both in its native form and in complex with its substrates, carnitine and coenzyme A (CoA). nih.govrcsb.org These studies have shown that CRAT is a monomeric protein composed of two domains with a similar fold. nih.govrcsb.org The active site is a narrow tunnel located at the interface of these two domains. nih.govresearchgate.net

Crystallographic studies of recombinant human CRAT have provided detailed insights into its structure. nih.goviucr.org For instance, crystals of human CRAT were grown using the hanging-drop vapor-diffusion method and diffracted to a resolution of 1.6 Å. nih.goviucr.org The structural data revealed that the substrates, carnitine and CoA, bind in deep channels on opposite sides of the catalytic histidine residue (His343). nih.gov Furthermore, the crystal structures of murine CRAT in ternary complexes with its substrates have provided a mimic of the Michaelis complex for both the forward and reverse reactions, offering significant insights into the catalytic mechanism. nih.gov

Table 1: Crystallographic Data for Human Carnitine Acetyltransferase
ParameterValueReference
PDB ID 1NM8 rcsb.org
Method X-ray Diffraction rcsb.org
Resolution 1.60 Å rcsb.org
Space Group P 21 21 21 rcsb.org
Unit Cell (a, b, c) 137.5 Å, 84.76 Å, 57.65 Å rcsb.orgiucr.org
R-Value Work 0.208 rcsb.org
R-Value Free 0.232 rcsb.org

Computational Approaches (e.g., Molecular Modeling, Docking Simulations)

Computational methods, including molecular modeling and docking simulations, have complemented experimental data by predicting the binding modes of substrates and inhibitors. mdpi.com These in silico approaches have been used to identify potential small molecules that can modulate CRAT activity. mdpi.com For example, structure-based virtual screening has successfully identified novel activators of CRAT. nih.gov Molecular dynamics simulations have been employed to assess the stability of predicted enzyme-ligand complexes. nih.govresearchgate.net

Homology modeling has also been utilized, particularly when crystal structures of related enzymes are available. For instance, the crystal structure of human CRAT has served as a template to build models of other carnitine acyltransferases, such as carnitine palmitoyltransferase 1C (CPT1C). researchgate.net These computational studies provide valuable insights into the structure-function relationships within the broader carnitine acyltransferase family. mdpi.com

Enzymology and Biochemical Characterization

The catalytic function of CRAT has been thoroughly examined through various enzymatic and biochemical assays, which have defined its activity, substrate preferences, and interactions with inhibitors.

Quantitative Enzyme Activity Assays

The activity of CRAT is commonly measured using continuous spectrophotometric rate determination. sigmaaldrich.com One established method follows the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the free coenzyme A (CoA) produced during the reaction, which can be monitored at a wavelength of 412 nm. nih.gov Another assay measures the formation of acetyl-CoA from acetyl-L-carnitine and CoA by monitoring the increase in absorbance at 233 nm. sigmaaldrich.com These quantitative assays are essential for determining the kinetic parameters of the enzyme. Commercial kits are also available for the quantification of L-carnitine, a key substrate for CRAT, which can be adapted for enzyme activity measurements. bioassaysys.comabcam.com

Table 2: Common Methods for CRAT Activity Assay
MethodPrincipleWavelengthReference
DTNB Assay Spectrophotometric measurement of CoA-SH reacting with DTNB.412 nm nih.gov
Acetyl-CoA Formation Assay Spectrophotometric measurement of acetyl-CoA formation.233 nm sigmaaldrich.com
Coupled Enzyme Assay Multi-step reaction producing a fluorescent or colorimetric signal proportional to L-carnitine.570 nm (colorimetric) or 535/587 nm (fluorometric) bioassaysys.comabcam.com

Detailed Substrate Specificity Analysis

Studies on the substrate specificity of CRAT have revealed its preference for short-chain acyl-CoAs. mdpi.comexlibrisgroup.com Human CRAT efficiently converts short- to medium-chain acyl-CoAs (from C2 to C10), but shows no activity with long-chain species. exlibrisgroup.com Research using purified recombinant human CRAT and quantifying the synthesized acylcarnitines by electrospray ionization tandem mass spectrometry (ESI-MS/MS) has provided detailed insights. exlibrisgroup.com It has been found that while CRAT is active with various saturated and some branched-chain acyl-CoA esters, it shows poor activity with trans-2-enoyl-CoA intermediates and dicarboxylic acyl-CoA esters. exlibrisgroup.com Early studies with CRAT from pigeon breast muscle also demonstrated that the enzyme transfers acyl groups containing up to 10 carbon atoms. nih.gov

Table 3: Substrate Specificity of Human this compound
Substrate TypeActivityReference
Short-chain acyl-CoAs (C2-C4) High mdpi.com
Medium-chain acyl-CoAs (C4-C10) Moderate to Low mdpi.comexlibrisgroup.com
Long-chain acyl-CoAs None exlibrisgroup.com
trans-2-enoyl-CoAs Poor exlibrisgroup.com
Branched-chain acyl-CoAs Active with some exlibrisgroup.com
Dicarboxylic acyl-CoAs None exlibrisgroup.com

Kinetic Characterization of Enzyme Inhibition

The inhibition of CRAT has been investigated to understand its regulation and to identify potential therapeutic agents. Kinetic studies have revealed different modes of inhibition by various compounds. For example, long-chain acyl-CoA derivatives, such as palmitoyl-CoA, act as potent reversible inhibitors of CRAT, competing with acetyl-CoA. nih.govnih.gov Palmitoyl-CoA exhibits mixed-model inhibition. nih.gov

Bile acids, like chenodeoxycholic acid, have been shown to be competitive inhibitors of CRAT with a Ki of 520 µM. nih.gov The cardioprotective drug mildronate (B1676175) also inhibits CRAT in a competitive manner with respect to carnitine, with a reported Ki of 1.6 mM. tandfonline.comtandfonline.com These kinetic analyses, often utilizing Lineweaver-Burk and Michaelis-Menten plots, are crucial for characterizing the mechanism of inhibition and determining the inhibition constants (Ki). tandfonline.commdpi.com

Molecular Biology and Genetic Engineering

Molecular biology and genetic engineering have provided powerful tools to investigate the function and regulation of this compound (CRAT). These methodologies allow for precise analysis of gene and protein expression, targeted manipulation of the CRAT gene to understand its physiological roles, and modification of the enzyme itself to probe the determinants of its substrate specificity.

Gene Expression Analysis (e.g., qRT-PCR, Western Blotting)

Analyzing the expression of the CRAT gene and its corresponding protein is fundamental to understanding its regulation and function in various tissues and metabolic states. Quantitative real-time polymerase chain reaction (qRT-PCR) and Western blotting are the primary techniques used for this purpose.

Quantitative Real-Time PCR (qRT-PCR): This technique is employed to measure the abundance of CRAT messenger RNA (mRNA), providing insights into the transcriptional regulation of the gene. Studies have utilized qRT-PCR to:

Confirm the successful deletion or knockdown of the Crat gene in genetically modified models, such as in proximal tubular cells, macrophages, and chondrocytes. diabetesjournals.orgnih.govoncotarget.com

Verify the reduction of Crat mRNA levels following transfection with small interfering RNA (siRNA) in cell lines like the MIN6B1 insulin-secreting cells. nih.gov

Investigate the nutrigenomic regulation of CRAT, showing that its transcript levels in murine liver cells can be modulated by L-carnitine and the PPARα-agonist fenofibrate (B1672516). researchgate.netd-nb.info

Western Blotting: This immunoassay is used to detect and quantify the CRAT protein, confirming that changes in mRNA levels translate to the protein level and providing a direct measure of the enzyme's abundance. Western blot analysis has been crucial in:

Verifying the loss of CRAT protein in tissues from knockout mice, such as in skeletal muscle and kidney cortex, confirming the efficacy of the genetic deletion. diabetesjournals.orgnih.govnih.gov

Analyzing CRAT protein levels in different cell lines and tissues to understand its distribution and response to experimental manipulations, such as carnitine treatment in a lamb model. researchgate.netbosterbio.com

MethodologyPrimary TargetKey Research Findings in CRAT StudiesCitations
qRT-PCRCRAT mRNAConfirmed Crat gene deletion in knockout models; Verified siRNA-mediated knockdown efficiency; Revealed transcriptional regulation by L-carnitine and fenofibrate. diabetesjournals.orgnih.govoncotarget.comnih.govresearchgate.net
Western BlottingCRAT ProteinConfirmed absence of CRAT protein in knockout tissues; Analyzed protein level changes in response to treatments; Linked CRAT deficiency to increased protein acetylation. diabetesjournals.orgnih.govnih.govresearchgate.net

Targeted Gene Manipulation (e.g., Overexpression, Knockdown, Deletion Studies)

Manipulating the expression of CRAT in cells and whole organisms is a cornerstone of determining its physiological significance. These approaches include increasing its expression (overexpression), reducing it (knockdown), or eliminating it completely (deletion/knockout).

Overexpression Studies: Increasing the levels of CRAT can reveal its capacity to influence metabolic pathways. For example, overexpressing CRAT in primary human skeletal myocytes was shown to enhance glucose uptake and mitigate the suppressive effect of lipids on glucose oxidation. nih.govnih.gov In the context of cancer biology, forced overexpression of CRAT in ovarian cancer cell lines suppressed tumor cell growth by inducing cell cycle arrest at the G1-S transition and promoting apoptosis. researchgate.net

Knockdown/Deletion Studies: Reducing or eliminating CRAT function is critical for uncovering its necessary roles.

Knockdown (siRNA/shRNA): Transiently reducing CRAT expression using RNA interference has yielded significant insights. In MIN6B1 insulin-secreting cells, silencing Crat with siRNA or shRNA resulted in a decrease in both insulin (B600854) content and secretion. nih.gov In human dermal fibroblasts, CRAT knockdown was found to induce cellular senescence and the secretion of pro-inflammatory senescence-associated factors. nih.gov Similarly, knockdown in pulmonary arterial endothelial cells led to a disruption of carnitine homeostasis. mdpi.com

Deletion (Knockout Models): Creating knockout mice with tissue-specific or whole-body deletion of the Crat gene has been instrumental. Skeletal muscle-specific Crat knockout mice exhibit impaired glucose tolerance and metabolic inflexibility. nih.govnih.gov Deletion of Crat specifically in AgRP hunger-sensing neurons alters nutrient partitioning and fat mass regulation during calorie restriction. nih.gov Furthermore, a dual knockout mouse model lacking both Crat and the deacetylase Sirt3 was developed to study the effects of extreme mitochondrial protein hyperacetylation in the heart. ahajournals.org

Manipulation TypeModel SystemObserved Phenotype/FindingCitations
OverexpressionHuman skeletal myocytesIncreased glucose uptake and oxidation. nih.govnih.gov
OverexpressionOvarian cancer cellsSuppressed cell proliferation, induced cell cycle arrest and apoptosis. researchgate.net
Knockdown (siRNA/shRNA)MIN6B1 insulin-secreting cellsReduced insulin content and secretion. nih.gov
Knockdown (siRNA)Human dermal fibroblastsInduced cellular senescence and secretion of SASPs. nih.gov
Deletion (Knockout)Mouse skeletal muscleImpaired glucose tolerance, increased protein acetylation. nih.govnih.gov
Deletion (Knockout)Mouse AgRP neuronsAltered fat loss and nutrient partitioning under calorie restriction. nih.gov
Deletion (Dual Knockout)Mouse heart (Crat and Sirt3)Created a model of extreme mitochondrial protein hyperacetylation. ahajournals.org

Protein Engineering for Modifying Enzyme Specificity

Protein engineering, primarily through site-directed mutagenesis, allows researchers to alter the amino acid sequence of CRAT to identify residues critical for its substrate specificity. These studies have demonstrated that the enzyme's preference for short-chain acyl-CoAs can be dramatically redesigned.

A key finding is that a single amino acid, Methionine-564 (Met564) in rat CRAT, acts as a gatekeeper, blocking the entry of longer-chain acyl-CoAs into the catalytic site. nih.govresearchgate.net

CrAT to COT-like: Mutating Met564 to a smaller residue like Glycine (B1666218) (M564G) or Alanine (B10760859) (M564A) opens up the active site. The M564G mutant showed a remarkable 1250-fold higher activity toward myristoyl-CoA (a C14 acyl-CoA) compared to the wild-type enzyme, while its activity with the natural substrate, acetyl-CoA, was reduced. nih.gov

COT to CrAT-like: In the reverse experiment, mutating the corresponding glycine residue (Gly553) in carnitine octanoyltransferase (COT)—an enzyme that prefers medium-chain acyl-CoAs—to a methionine (G553M) converted it into a "pseudo-CrAT," with decreased activity toward its normal substrates and increased activity for short-chain acyl-CoAs. nih.govub.edu

A double mutant of CRAT, D356A/M564G, was even engineered to catalyze the transfer of a wide range of acyl groups, from acetyl-CoA to palmitoyl-CoA, effectively mimicking the combined specificities of CRAT, COT, and carnitine palmitoyltransferase (CPT). ub.edu These findings demonstrate that substrate specificity in this enzyme family can be determined by a single amino acid residue. nih.govresearchgate.net

Advanced Analytical Chemistry Techniques

Advanced analytical chemistry techniques provide the means to measure the direct biochemical consequences of CRAT activity, from its impact on the global metabolic landscape to its specific molecular interactions.

Mass Spectrometry-Based Metabolomics and Proteomics (e.g., Acetylproteomics)

Mass spectrometry (MS) is a powerful technique for identifying and quantifying a wide range of molecules in a biological sample. In CRAT research, it is applied to study both metabolites (metabolomics) and proteins and their modifications (proteomics).

Metabolomics: MS-based metabolomics allows for the comprehensive analysis of small molecules, particularly carnitine and its various acyl-ester derivatives (acylcarnitines). This approach has been used to:

Profile acylcarnitine species in various physiological and pathological states, revealing how CRAT activity reflects and influences cellular metabolism. bevital.no

Demonstrate that carnitine metabolism is significantly reprogrammed in breast cancer at both the metabolite and enzyme levels using MS imaging. nih.gov

Identify L-acetylcarnitine as a potential biomarker for the progression of liver cirrhosis to hepatocellular carcinoma. frontiersin.org

Reveal that carnitine and its derivatives are key signaling molecules that regulate behavioral phase changes in locusts. pnas.org

Proteomics and Acetylproteomics: A specialized application of proteomics, known as acetylproteomics, focuses on identifying and quantifying lysine (B10760008) acetylation, a key post-translational modification. Since CRAT modulates the pool of acetyl-CoA, the primary acetyl group donor, its function is directly linked to the acetylproteome.

Studies using quadriceps muscle from skeletal muscle-specific CrAT knockout mice performed mass spectrometry-based acetylproteomic analysis. nih.govnih.gov

These analyses revealed that CRAT deficiency leads to increased levels of acetyl-CoA and a subsequent broad increase in the lysine acetylation of a wide range of mitochondrial proteins. nih.gov This provided strong evidence for a non-enzymatic, mass-action model of mitochondrial protein acetylation. nih.govnih.gov

Acetylproteomics was also used to confirm that a dual knockout of Crat and Sirt3 leads to an extreme level of mitochondrial protein hyperacetylation in the heart. ahajournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Saturation Transfer Difference NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. It can be used to determine the structure of molecules and to follow metabolic fluxes in real time.

Hyperpolarized 13C NMR: This advanced NMR method allows for the real-time tracking of 13C-labeled metabolic substrates in vivo. In the context of CRAT, researchers have used hyperpolarized [1-13C]acetate or [2-13C]pyruvate to monitor their conversion into [1-13C]acetyl-CoA and subsequently into [1-13C]acetylcarnitine in tissues like the heart. nih.govnih.govahajournals.org These studies have demonstrated the rapid and dynamic cycling of the acetyl group between the CoA and carnitine pools, highlighting the role of CRAT as a dynamic buffer for acetyl-CoA levels to match substrate supply with metabolic demand. nih.govahajournals.org

Saturation Transfer Difference (STD) NMR: STD-NMR is a specialized technique used to study ligand-protein binding interactions. It identifies which atoms of a small molecule ligand are in close contact with the protein. This method was applied to investigate the interaction between CRAT and the cardioprotective drug mildronate. tandfonline.comnih.govtandfonline.com

Chromatographic Methods (e.g., HPLC, GC-MS) for Metabolite Quantification

The quantification of metabolites involved in this compound (CRAT) activity, such as carnitine, acetylcarnitine, and other acylcarnitines, is crucial for understanding its role in cellular metabolism. Various chromatographic techniques, often coupled with mass spectrometry, provide the necessary sensitivity and specificity for this purpose.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of these compounds. capes.gov.brnih.gov Early HPLC methods allowed for the determination of L-carnitine in tissue extracts like rat liver. nih.gov These methods often involve derivatization of the carnitines to enhance their detection by UV or fluorescence detectors. capes.gov.brresearchgate.net For instance, a method was developed for quantifying free carnitine, total carnitine, and specific acylcarnitines in human urine by derivatizing them with 4'-bromophenacyl trifluoromethanesulfonate (B1224126) before HPLC separation. capes.gov.br However, HPLC-based methods with UV or fluorescence detection can be less sensitive for very low concentration analytes. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed for the determination of carnitine, though it often requires pre-derivatization steps. researchgate.net

More recently, Ultra-High Performance Liquid Chromatography (UHPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has become the method of choice for analyzing carnitine and acylcarnitines. researchgate.netsci-hub.se These methods offer rapid, selective, and highly sensitive quantification without the need for derivatization. researchgate.netsigmaaldrich.com UPLC-MS/MS can separate and quantify a wide range of acylcarnitines, including isomeric forms, in various biological samples like serum, plasma, and tissue biopsies. researchgate.netnih.gov For example, a UPLC-MS/MS method was successfully developed to measure endogenous L-carnitine and Acetyl-L-carnitine in human serum for clinical research. sci-hub.se Another advanced approach is Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS, which is particularly effective for separating these polar compounds. researchgate.netsigmaaldrich.com

A key application of these chromatographic methods is in distinguishing the products of CRAT from those of other carnitine acyltransferases. A simple paper chromatography-based method was developed to separate acetylcholine (B1216132) from L-acetylcarnitine, a potential contaminant in assays for choline (B1196258) acetyltransferase (ChAT) activity, thereby allowing for the specific measurement of both ChAT and CRAT activity in the same tissue samples. scispace.comnih.gov

Table 1: Comparison of Chromatographic Methods for CRAT-Related Metabolite Analysis

MethodPrincipleAnalytesSample TypesKey FeaturesCitations
HPLC-UV/Fluorescence Separation based on column chemistry, detection via UV absorbance or fluorescence after derivatization.L-carnitine, acetylcarnitine, various acylcarnitines.Urine, Tissue extracts.Requires derivatization, established methodology. capes.gov.brnih.govresearchgate.net
GC-MS Separation of volatile compounds, detection by mass spectrometry.Carnitine.Not specified.Often requires derivatization. researchgate.net
UPLC-MS/MS High-resolution separation with highly sensitive and specific mass detection.L-carnitine, acetyl-L-carnitine, broad acylcarnitine profiles.Human serum, Plasma, Tissue biopsies.High throughput, high sensitivity, no derivatization needed, can separate isomers. researchgate.netsci-hub.senih.gov
HILIC-MS/MS Separation of polar compounds on a hydrophilic stationary phase.Carnitine, acylcarnitines.Serum, Tissue samples.Fast separation for polar analytes without derivatization. researchgate.netsigmaaldrich.com
Paper Chromatography Separation based on differential partitioning between stationary and mobile phases.Acetylcholine, L-acetylcarnitine.Brain tissue extracts, Cell culture lysates.Simple, economical, allows for separation of specific reaction products from contaminants. scispace.comnih.gov

In Vitro and Cell-Based Experimental Systems (e.g., Isolated Mitochondria, Primary Cell Cultures)

In vitro and cell-based systems are indispensable for dissecting the specific functions of CRAT at the subcellular and cellular levels. These models allow for controlled experimental conditions to study enzyme kinetics, regulation, and its role in cellular bioenergetics.

Isolated Mitochondria: Studies using mitochondria isolated from various tissues have been fundamental in characterizing CRAT's enzymatic properties and its interaction with other mitochondrial processes. For example, research on mitochondria from pigeon breast muscle, primary human skeletal muscle cells (HSkMCs), and mouse gastrocnemius muscle has been used to determine CRAT's substrate specificity, showing its preference for short-chain acyl-CoAs. researchgate.net Experiments with isolated mitochondria from mouse skeletal muscle were crucial in demonstrating that the loss of CRAT function impairs the ability of pyruvate (B1213749) to compete with and inhibit fatty acid oxidation. nih.gov

Furthermore, isolated cardiac mitochondria from mice with a dual knockout of CRAT and Sirtuin 3 (Sirt3) were used to investigate the impact of protein hyperacetylation on mitochondrial bioenergetics. ahajournals.org These studies involved comprehensive assessments of oxygen consumption rates, membrane potential, and NADH/NAD+ redox states under various substrate conditions. ahajournals.org In another study, mitochondria isolated from rat and mouse liver were used to investigate the in vitro inhibition of carnitine acyltransferase activity by a metabolite of diethylhexylphthalate. nih.gov

Primary Cell Cultures: Primary cell cultures provide a more physiologically relevant system than immortalized cell lines to study CRAT in the context of a whole cell. Primary human dermal fibroblasts (HDFs) have been used as a model for skin aging. In these cells, CRAT knockdown was shown to induce cellular senescence, characterized by decreased proliferation and the secretion of senescence-associated secretory phenotype (SASP) factors like IL-1β, IL-6, and IL-8. nih.gov These experiments also utilized techniques like the Seahorse XF96 analyzer to measure mitochondrial respiration (oxygen consumption rate, OCR) and assess changes in energy metabolism following CRAT downregulation. nih.gov

In another example, primary proximal tubular epithelial cells (PTCs) were isolated from mice with a PTC-specific deletion of CRAT. diabetesjournals.org These cells were cultured to study mitochondrial respiration, revealing that CRAT-deficient PTCs had significantly lower oxygen consumption when respiring on pyruvate, consistent with a mitochondrial overload phenotype observed in vivo. diabetesjournals.org Furthermore, studies in cultured tubular cells proposed that overexpressing CRAT could be a future approach to investigate protection against substrate overload. diabetesjournals.org

Cell lines are also employed. For instance, the human Burkitt's lymphoma cell line Raji was used to study the effects of inhibiting the carnitine shuttle. oup.com In these cells, enzymatic assays were performed to measure the activities of CPT1, carnitine/acylcarnitine translocase (CACT), and CRAT (referred to as CAT in the study). oup.com

Utilization of Animal and Model Organism Systems (e.g., Rodent Models, Yeast, Drosophila)

Animal and other model organisms are essential for studying the systemic and physiological consequences of altered CRAT function in vivo.

Rodent Models: Mice and rats are the most common vertebrate models used in CRAT research. Genetic manipulation, such as creating knockout (KO) or tissue-specific conditional KO mice, has been instrumental. For example, a muscle-specific CRAT KO mouse model (CratM-/-) was generated to study its role in metabolic flexibility. These mice exhibited impaired glucose tolerance and abnormal fuel selection. nih.gov Similarly, mice with a proximal tubular epithelial cell-specific ablation of CRAT were created to model mitochondrial substrate overload in the kidney, which led to the development of tubular disease and secondary glomerulosclerosis. diabetesjournals.org

Rodent models are also used to study the metabolic effects of diet in conjunction with CRAT function. High-fat diet-fed mice have been used to investigate how CRAT and carnitine supplementation can improve insulin resistance and hepatic steatosis. e-dmj.org In another study, Wistar rats fed a high-fat diet were used to demonstrate that obesity diminishes CRAT specific activity in muscle. researchgate.net Furthermore, rodent models of creatine (B1669601) transporter deficiency have been developed to study the resulting motor dysfunction and biochemical changes in muscle and brain, providing a broader context for the importance of mitochondrial transport systems. nih.gov

Yeast (Saccharomyces cerevisiae): Yeast serves as a powerful and simple eukaryotic model for genetic and metabolic studies. The carnitine acyl-carnitine transporter (CACT), which works in concert with CRAT, has been studied in yeast. The Drosophila homolog of CACT was shown to rescue a yeast CACT deletion strain, demonstrating functional conservation and the utility of yeast as a heterologous expression system. nih.gov

Drosophila melanogaster (Fruit Fly): The fruit fly is a valuable model organism due to its genetic tractability, short life cycle, and conserved metabolic pathways. nih.govnih.govmdpi.com The carnitine system, including the enzymes for its biosynthesis and transport, is conserved between Drosophila and humans. nih.gov The fly has been used to model human neurodegenerative diseases, and studies have pointed to a role for the dysregulation of carnitine system enzymes in these conditions. nih.gov For instance, defects in L-carnitine biosynthesis were linked to aging-mediated brain decline in Drosophila. nih.gov The genetic tools available in Drosophila allow for tissue-specific manipulation of genes, making it a powerful system to dissect the roles of CRAT and related enzymes in development, metabolism, and disease. mdpi.com

Table 2: Research Findings from Animal and Model Organism Systems

Model OrganismExperimental ApproachKey FindingsCitations
Mouse Muscle-specific CRAT knockout (CratM-/-)Compromised glucose tolerance and metabolic flexibility; impaired PDH activity regulation. nih.gov
Mouse Proximal tubule-specific CRAT knockout (PT-CrAT)Developed tubular disease and secondary glomerulosclerosis, indicating mitochondrial overload promotes kidney disease. diabetesjournals.org
Mouse AgRP Neuron-specific CRAT knockoutRequired for homeostatic adaptation to restricted feeding. oup.com
Rat High-fat diet feedingObesity and lipid stress were found to inhibit CRAT activity in skeletal muscle. researchgate.net
Rat Developmental studiesCRAT levels increase significantly during spermatogenesis, suggesting it's a marker for germ cell differentiation. cdnsciencepub.com
Yeast CACT deletion strainUsed to demonstrate the function of the Drosophila CACT homolog, highlighting yeast as a functional screening tool. nih.gov
Drosophila General model organism studiesThe carnitine system is highly conserved with humans; used to model neurodegeneration and aging-related metabolic decline. nih.gov

Carnitine Acetyltransferase in the Context of Metabolic Dysregulation and Pathological Mechanisms Non Human and General Focus

Mechanisms in Metabolic Disorders

In states of metabolic disease, the capacity to efficiently switch between fuel sources and manage nutrient excess is often impaired. CRAT emerges as a key regulator in this context, influencing glucose homeostasis and responding to the cellular stress imposed by lipid overload.

Experimental models have established CRAT as a positive regulator of systemic glucose tolerance and insulin (B600854) sensitivity. nih.govnih.gov Its function is tightly linked to the activity of the pyruvate (B1213749) dehydrogenase (PDH) complex, the gatekeeper enzyme for glucose oxidation, which is subject to feedback inhibition by its product, acetyl-CoA. nih.govnih.gov

By converting acetyl-CoA to the membrane-permeable acetylcarnitine, CRAT facilitates the efflux of excess acetyl groups from the mitochondria, thereby alleviating the inhibitory pressure on PDH and promoting glucose utilization. nih.govnih.govnih.gov This buffering action is crucial for metabolic flexibility, which is the ability to adapt fuel oxidation to fuel availability. nih.gov

Studies using muscle-specific CRAT knockout mice (CratM−/−) have provided direct evidence for its role. These animals exhibit significant glucose intolerance and impaired substrate switching from fatty acids to glucose, particularly during the transition from a fasted to a fed state. nih.govnih.gov The underlying mechanism involves the accumulation of mitochondrial acetyl-CoA, which suppresses PDH activity. nih.gov Conversely, overexpressing CRAT in primary human skeletal muscle cells enhances glucose uptake, underscoring its beneficial role in glucose metabolism. researchgate.net Furthermore, supplementation with L-carnitine, the substrate for CRAT, has been shown in animal models to improve insulin sensitivity and boost whole-body glucose oxidation by increasing the formation and efflux of acetylcarnitine. nih.govnih.gov

Table 1: Impact of CRAT Modulation on Glucose Homeostasis in Experimental Models
Experimental ModelManipulationKey FindingsReferences
Muscle-Specific Knockout Mice (CratM-/-)CRAT Deletion- Disrupted whole-body glucose homeostasis and glucose intolerance.
  • Impaired substrate switching from fat to glucose oxidation.
  • Elevated muscle acetyl-CoA levels and reduced PDH activity.
  • nih.govnih.gov
    Primary Human Skeletal MyocytesCRAT Overexpression- Increased glucose uptake.
  • Attenuated lipid-induced suppression of glucose oxidation.
  • researchgate.net
    Animal and Human StudiesL-Carnitine Supplementation- Improved insulin sensitivity and whole-body glucose oxidation.
  • Increased circulating acetylcarnitine and elevated PDH activity.
  • nih.govnih.gov
    Proximal Tubule-Specific Knockout MiceCRAT Deletion- Developed tubular disease and secondary glomerulosclerosis due to mitochondrial overload, indicating a role in maintaining renal energy metabolism. diabetesjournals.org

    Conditions of chronic lipid excess, such as obesity and high-fat diets, impose significant stress on cellular metabolic machinery and are known to inhibit CRAT function. nih.govresearchgate.net In muscle from obese and diabetic rodents, the specific activity of CRAT is markedly diminished, a condition that persists even when the total protein level of the enzyme is increased. nih.govnih.gov

    This reduction in activity is mechanistically linked to the accumulation of lipid intermediates. Specifically, long-chain acyl-CoAs, such as palmitoyl-CoA, act as direct mixed-model inhibitors of the CRAT enzyme. nih.govnih.govresearchgate.net Furthermore, the excessive formation of long-chain acylcarnitines (LCACs) for transport into the mitochondria can deplete the matrix pool of free carnitine, limiting its availability for the CRAT-mediated export of acetyl groups. nih.govresearchgate.net

    In vitro experiments using primary human muscle cells have corroborated these findings. Manipulations that promote the mitochondrial influx of fatty acids lead to an accumulation of LCACs and a corresponding decrease in the production of short-chain acylcarnitines, which are the products of CRAT activity. nih.govnih.govresearchgate.net This lipid-induced antagonism of CRAT is thought to contribute significantly to the metabolic inflexibility and insulin resistance seen in obesity by preventing the efficient clearance of acetyl-CoA, thereby reducing PDH activity and glucose disposal. nih.govnih.gov This creates a self-reinforcing cycle where lipid excess impairs glucose metabolism.

    Table 2: Effects of Lipid Stress and Obesity on CRAT Function
    Condition/ModelObservationMechanismReferences
    Obese and Diabetic Rodent MuscleDiminished CRAT specific activity.- Accumulation of long-chain acylcarnitines (LCACs) and acyl-CoAs.
  • Decline in the acetylcarnitine/acetyl-CoA ratio.
  • nih.govnih.gov
    In Vitro AssaysDirect inhibition of CRAT.Palmitoyl-CoA acts as a direct mixed-model inhibitor of CRAT. nih.govnih.govresearchgate.net
    Primary Human Myocytes with High Fatty Acid InfluxDecreased production of short-chain acylcarnitines.- Increased mitochondrial concentrations of LCACoAs.
  • Reduced availability of free carnitine for the CRAT reaction.
  • nih.govnih.govresearchgate.net
    Rodents on High-Fat DietCompromised carnitine status and reduced CRAT activity.- Increased skeletal muscle accumulation of acylcarnitine esters.
  • Diminished hepatic expression of carnitine biosynthetic genes.
  • researchgate.net

    Mitochondrial Dysfunction and Its Molecular Basis

    Mitochondria are central to cellular health, and their dysfunction is a hallmark of many diseases. CRAT plays a fundamental role in maintaining mitochondrial homeostasis by regulating carbon flux and the acetylation state of mitochondrial proteins.

    The role of CRAT in mitochondrial biogenesis—the process of generating new mitochondria—appears to be highly context-dependent, with differing effects observed in normal versus cancerous tissues. In dermal fibroblasts, CRAT deficiency is a driver of mitochondrial dysfunction, leading to increased oxidative stress, a shift away from oxidative phosphorylation toward glycolysis, and cellular senescence. nih.govresearchgate.netnih.gov While this indicates a role in maintaining mitochondrial health, a direct, positive regulatory link to biogenesis is not firmly established in this context.

    In contrast, studies in ovarian cancer have revealed a paradoxical mechanism. In these cancer cells, downregulation of CRAT, which acts as a tumor suppressor, promotes cancer progression by increasing mitochondrial biogenesis. nih.govresearchgate.netresearchgate.net This occurs because the reduced CRAT activity leads to changes in the acetylation status of the master metabolic regulator, peroxisome proliferator-activated receptor-γ coactivator (PGC-1α), enhancing its activity and driving the production of new mitochondria to support the tumor's metabolic demands. nih.govresearchgate.net

    CRAT is a critical regulator of the mitochondrial acetylome. nih.govexlibrisgroup.com Lysine (B10760008) acetylation is a post-translational modification that can alter the function of a wide range of proteins. Within the mitochondria, this modification is heavily influenced by the concentration of acetyl-CoA. nih.govoup.com

    CRAT's primary role in this process is to buffer the mitochondrial acetyl-CoA pool. mdpi.comnih.gov By converting excess acetyl-CoA to acetylcarnitine, it reduces the availability of acetyl groups for protein modification. This supports the "nonenzymatic carbon pressure" model, which posits that much of the lysine acetylation within mitochondria occurs as a mass-action effect driven by high acetyl-CoA levels, rather than being catalyzed by specific acetyltransferase enzymes. nih.govexlibrisgroup.com

    In skeletal muscle of CRAT-deficient mice, the inability to clear acetyl-CoA results in its accumulation and a subsequent global hyperacetylation of mitochondrial proteins, particularly those within the matrix. nih.govexlibrisgroup.com This widespread alteration of the acetyl-proteome is functionally significant, as it coincides with diminished whole-body glucose control. nih.gov In cardiac muscle, the combined deficiency of CRAT and the primary mitochondrial deacetylase, Sirtuin 3 (SIRT3), leads to an extreme level of protein hyperacetylation, demonstrating the cooperative roles of these two enzymes in maintaining the mitochondrial acetylome. ahajournals.org

    Table 3: CRAT's Influence on Mitochondrial Protein Acetylation
    Experimental ContextEffect of CRAT DeficiencyUnderlying MechanismReferences
    Skeletal Muscle-Specific CRAT Knockout Mice- Increased tissue acetyl-CoA levels.
  • Broad hyperacetylation of mitochondrial matrix proteins.
  • Loss of acetyl-CoA buffering capacity, leading to increased "carbon pressure" for non-enzymatic acetylation. nih.govexlibrisgroup.com
    Diet-Induced Obesity ModelsIncreased susceptibility to diet-induced acetylation of mitochondrial proteins.CRAT deficiency exacerbates nutrient-induced increases in acetyl-CoA. nih.gov
    Cardiac Muscle (Dual CRAT/SIRT3 Knockout)Extreme mitochondrial protein hyperacetylation.Additive effect of losing both the primary acetyl-CoA buffering system (CRAT) and the primary deacetylase (SIRT3). ahajournals.org

    Molecular Mechanisms in Cancer Metabolism

    The metabolic landscape of cancer cells is profoundly altered to support rapid proliferation and survival. The carnitine system, including CRAT, is emerging as a key contributor to the metabolic plasticity that allows tumors to thrive. nih.gov However, the specific role of CRAT can differ dramatically between cancer types.

    In ovarian cancer, CRAT functions as a tumor suppressor. nih.govresearchgate.net Bioinformatics analyses and studies on patient tissues show that CRAT expression is significantly decreased in ovarian tumors, and lower expression correlates with shorter patient survival. nih.govresearchgate.net Mechanistically, the loss of CRAT is not a passive event but an active contributor to cancer progression. CRAT downregulation leads to a decrease in the acetylation of the transcriptional coactivator PGC-1α. nih.gov This deacetylation enhances PGC-1α's activity, driving a program of mitochondrial biogenesis and boosting mitochondrial metabolism. nih.govresearchgate.netresearchgate.net This provides the cancer cells with the necessary energy and biosynthetic precursors to fuel growth and metastasis. Forced re-expression of CRAT in ovarian cancer cell lines was found to suppress these malignant phenotypes. nih.gov

    Beyond this specific mechanism, CRAT's broader role in managing acetyl-CoA pools has implications for other aspects of cancer biology. By influencing the availability of acetyl-CoA, CRAT can impact the epigenetic landscape through histone acetylation, a critical regulator of gene expression in cancer. mdpi.comnih.gov In prostate cancer models, the inhibition of the broader carnitine system has been shown to induce cancer cell death, highlighting the reliance of some tumors on these pathways for metabolic flexibility. nih.gov These findings collectively point to CRAT as a context-dependent modulator of cancer metabolism, acting as a suppressor in some contexts while its pathway may be exploited by others.

    Table 4: Molecular Mechanisms of CRAT in Cancer Metabolism
    Cancer TypeRole of CRATMolecular MechanismReferences
    Ovarian CancerTumor Suppressor- CRAT is downregulated.
  • Downregulation reduces acetylation of PGC-1α, increasing its activity.
  • Enhanced PGC-1α activity promotes mitochondrial biogenesis and metabolism, fueling tumor growth and metastasis.
  • nih.govresearchgate.netresearchgate.net
    General Cancer MetabolismMetabolic Plasticity Regulator- Manages mitochondrial acetyl-CoA pools, influencing fuel choice.
  • Potential to influence histone acetylation and epigenetic regulation by modulating acetyl-CoA availability.
  • mdpi.comnih.gov
    Prostate Cancer (Myc-induced model)Potential Therapeutic TargetInhibition of the carnitine-acyltransferase system (of which CRAT is a part) induced cancer cell death and prevented lymphomagenesis. nih.gov

    Role in Cancer Cell Growth and Metastasis

    The role of carnitine acetyltransferase in cancer is complex and appears to be context-dependent, with studies reporting both pro- and anti-tumorigenic functions. In prostate cancer, for instance, the transport of acetyl-CoA by CRAT is required for the activation of CaMKII, a kinase that promotes cancer cell survival, migration, and metastasis to lymph nodes. researchgate.net Knockdown of CRAT has been shown to abolish this activation, suggesting that organelle-derived acetyl-CoA, shuttled by CRAT, is a key driver of metastatic potential in this cancer type. researchgate.net

    The carnitine system, in which CRAT is a key player, is recognized as a critical component of metabolic plasticity in cancer cells. mdpi.com This system can modulate metabolic pathways, including lipid metabolism, through epigenetic mechanisms by influencing the availability of acetyl-CoA for histone acetylation. mdpi.com

    Identification as a Potential Tumor Suppressor in Specific Contexts

    In certain cancers, most notably ovarian cancer, CRAT has been identified as a potential tumor suppressor. nih.govnih.gov Studies have shown that its expression is frequently downregulated in ovarian cancer tissues, and this downregulation is associated with a shorter survival time for patients. nih.govnih.gov The mechanism behind this tumor-suppressive function involves the regulation of mitochondrial metabolism. Downregulation of CRAT in ovarian cancer cells promotes mitochondrial biogenesis, which in turn facilitates the metabolic processes that fuel tumor growth and metastasis. nih.govnih.gov This is achieved through the reduced acetylation of peroxisome proliferator-activated receptor-γ coactivator (PGC-1α), a key regulator of mitochondrial biogenesis. nih.govnih.gov

    The frequent downregulation of CRAT in ovarian cancer has been linked, at least in part, to the upregulation of miR-132-5p, a microRNA that targets CRAT expression. nih.govnih.gov These findings suggest that CRAT could serve as a potential prognostic biomarker and a therapeutic target in ovarian cancer. nih.govnih.gov

    Modulation of Cell Cycle Progression and Epithelial-Mesenchymal Transition

    This compound has been shown to influence key processes in cancer progression, including cell cycle progression and the epithelial-mesenchymal transition (EMT). In ovarian cancer models, forced expression of CRAT leads to cell cycle arrest, thereby suppressing tumor growth. nih.govresearchgate.net This effect on the cell cycle is a crucial aspect of its tumor-suppressive role.

    Furthermore, CRAT expression has been linked to the inhibition of EMT, a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities. nih.gov In hepatocellular carcinoma cells, TGF-β-induced EMT is associated with an upregulation of CRAT, suggesting a role in the metabolic reprogramming that accompanies this transition. nih.gov However, in ovarian cancer, forced expression of CRAT suppresses EMT, thereby inhibiting cell migration and invasion. nih.govresearchgate.net This suggests that CRAT's role in EMT is also context- and cancer-type specific.

    FindingCancer TypeEffect of CRATReference
    Promotes metastasis via CaMKII activationProstate CancerPro-tumorigenic researchgate.net
    Suppresses growth and metastasisOvarian CancerTumor suppressive nih.govnih.gov
    Induces cell cycle arrestOvarian CancerTumor suppressive nih.govresearchgate.net
    Suppresses epithelial-mesenchymal transitionOvarian CancerTumor suppressive nih.govresearchgate.net
    Upregulated during TGF-β-induced EMTHepatocellular CarcinomaContext-dependent nih.gov

    Contribution to Cellular Senescence Mechanisms (in Fibroblast Models)

    Cellular senescence, a state of irreversible cell cycle arrest, is a key hallmark of aging. Recent research has highlighted the critical role of this compound in this process, particularly in dermal fibroblast models. Transcriptomic analyses have revealed that CRAT expression is significantly decreased in intrinsically aged skin. nih.govfrontiersin.org

    Downregulation of CRAT in human dermal fibroblasts has been shown to induce a senescence-like state. nih.govfrontiersin.org The mechanism involves the induction of mitochondrial dysfunction, characterized by increased oxidative stress, disruption of mitochondrial morphology, and a metabolic shift from oxidative phosphorylation to glycolysis. nih.govresearchgate.net This mitochondrial damage leads to the release of mitochondrial DNA (mtDNA) into the cytosol. nih.govfrontiersin.org The presence of cytosolic mtDNA activates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. nih.govfrontiersin.orgnih.gov Activation of the cGAS-STING pathway, in turn, triggers the NF-κB pathway, a master regulator of the senescence-associated secretory phenotype (SASP). nih.govfrontiersin.orgnih.gov The SASP consists of a variety of secreted pro-inflammatory cytokines, chemokines, and proteases that contribute to the chronic low-grade inflammation associated with aging ("inflammaging"). nih.gov

    In vivo studies using fibroblast-specific CRAT-knockout mice have corroborated these findings, showing increased skin aging phenotypes, such as decreased cell proliferation, increased SASP expression, inflammation, and reduced collagen density. nih.gov These results strongly suggest that CRAT deficiency is a key driver linking mitochondrial dysfunction to cellular senescence in the skin. nih.govresearchgate.net

    EventConsequenceReference
    CRAT downregulationMitochondrial dysfunction (increased ROS, altered morphology, metabolic shift) nih.govresearchgate.net
    Mitochondrial damageRelease of mitochondrial DNA (mtDNA) into the cytosol nih.govfrontiersin.org
    Cytosolic mtDNAActivation of the cGAS-STING pathway nih.govfrontiersin.orgnih.gov
    cGAS-STING activationActivation of NF-κB pathway and induction of SASP nih.govfrontiersin.orgnih.gov
    SASP secretionCellular senescence and pro-inflammatory phenotype nih.gov

    Involvement in Neurodegeneration Mechanisms (in Drosophila Models)

    The fruit fly, Drosophila melanogaster, serves as a valuable model for studying the molecular mechanisms of neurodegenerative diseases. researchgate.netellevapharma.it Research in this model has implicated the carnitine system, and by extension CRAT, in the pathogenesis of neurodegeneration. researchgate.netmdpi.com The aberrant regulation of genes involved in carnitine biosynthesis and transport has been linked to neurodegenerative processes in Drosophila. researchgate.netmdpi.com

    L-carnitine plays an essential role in cerebral function, and its metabolism is crucial for maintaining cellular energy homeostasis and reducing oxidative damage in the brain. researchgate.netmdpi.com Since CRAT is a key enzyme in carnitine metabolism, its dysfunction can have significant consequences for neuronal health. In a Drosophila model of Huntington's disease, pharmacological inhibition of the carnitine shuttle was found to ameliorate neurodegenerative symptoms, suggesting that a metabolic shift away from lipid oxidation might be beneficial in this context. nih.gov

    Furthermore, in a Drosophila model of Alzheimer's disease, the administration of acetyl-L-carnitine, the product of the CRAT-catalyzed reaction, was shown to preserve cholinergic neurons and improve memory impairment. frontiersin.org This suggests that maintaining the integrity of the carnitine system is crucial for neuronal protection. While direct studies on CRAT mutants in Drosophila neurodegeneration models are still emerging, the existing evidence strongly points to the importance of the carnitine pathway in maintaining neuronal health and mitigating the effects of neurodegenerative diseases.

    Association with Broader Metabolic Imbalances (e.g., Disruptions in CoA Homeostasis)

    This compound plays a fundamental role in maintaining cellular metabolic homeostasis by regulating the ratio of acetyl-CoA to free CoA. nih.govmdpi.com This balance is critical, as an accumulation of acetyl-CoA can have widespread effects on cellular metabolism. For instance, a high acetyl-CoA/CoA ratio in the mitochondrial matrix can allosterically inhibit pyruvate dehydrogenase (PDH), the enzyme that links glycolysis to the Krebs cycle, thereby impairing glucose oxidation. nih.govportlandpress.com

    CRAT helps to buffer the acetyl-CoA pool by converting excess acetyl-CoA to acetylcarnitine, which can then be transported out of the mitochondria. nih.gov This process is essential for preventing the sequestration of the free CoA pool, which is required for numerous metabolic reactions, including the β-oxidation of fatty acids and the catabolism of certain amino acids. mdpi.com

    Disruptions in CRAT activity can therefore lead to significant metabolic inflexibility. nih.gov In conditions of high-fat feeding, for example, cardiac CRAT levels have been shown to increase, which is associated with a reduced acetyl-CoA/CoA ratio and decreased glucose oxidation. Conversely, CRAT deficiency can lead to the accumulation of acetyl-CoA, which has been linked to the acetylation of mitochondrial proteins and impaired glucose control. The ability of CRAT to modulate the availability of acetyl-CoA also links it to epigenetic regulation, as acetyl-CoA is the acetyl group donor for histone acetylation, a key post-translational modification that influences gene expression. mdpi.com Thus, CRAT is centrally positioned to influence a wide array of metabolic and signaling pathways through its control of CoA homeostasis.

    Q & A

    Q. What experimental assays are standard for quantifying Carnitine Acetyltransferase (CrAT) activity in vitro?

    CrAT activity is typically measured using spectrophotometric assays that monitor the transfer of acyl groups between carnitine and CoA. For example, the DTNB (5,5′-dithiobis-2-nitrobenzoic acid) method tracks free CoA release at 412 nm . Kinetic constants (e.g., KmK_m, VmaxV_{max}) are derived from substrate titration curves, with purified enzyme preparations (e.g., from bovine liver or pigeon breast muscle) ensuring specificity . Protein quantification via the Folin phenol reagent method (Lowry assay) is recommended to normalize activity measurements .

    Q. Which structural analysis techniques are optimal for studying CrAT's conformational dynamics?

    Q. How can researchers resolve contradictions in reported kinetic data for CrAT across species?

    Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or enzyme sources. For instance, bovine CrAT exhibits a KmK_m of 0.12 mM for acetyl-CoA, while pigeon breast muscle CrAT shows 0.08 mM under similar conditions . Systematic replication using standardized protocols (e.g., substrate ratios, temperature control) and cross-validation with isothermal titration calorimetry (ITC) can clarify inconsistencies .

    Q. What methodologies are effective for probing CrAT's role in mitochondrial-peroxisomal crosstalk in vivo?

    Use transgenic murine models with tissue-specific CrAT knockdown/overexpression. For example, high-fat diet (HFD) mice with hepatic CrAT silencing showed reduced fatty acid oxidation and increased acetyl-CoA/CoA ratios, linking CrAT to metabolic dysregulation . Isotopic tracing (e.g., 13C^{13}\text{C}-palmitate) quantifies acyl-carnitine flux, while Seahorse assays measure mitochondrial respiration .

    Q. How can reaction-intermediate analogues improve CrAT inhibition studies?

    Design analogues mimicking transition states, such as carboxyalkyl-CoA derivatives. A 1987 study synthesized sulfonium ion analogues of acetylcarnitine, which competitively inhibited CrAT with KiK_i values <10 µM . Pairing these with molecular dynamics simulations identifies key residues (e.g., Glu-422) for targeted mutagenesis .

    Q. What strategies address age-related declines in CrAT substrate-binding affinity?

    Aged rats exhibit CrAT activity loss due to aldehyde adducts from lipid peroxidation. Dietary interventions with acetyl-L-carnitine (ALCAR) restored activity by 40% in brain mitochondria, likely via structural stabilization . In vitro, pre-incubation with reducing agents (e.g., DTT) reverses oxidative modifications .

    Methodological Considerations

    Q. How should researchers validate CrAT-specific effects in complex biological systems?

    • Controls : Include catalytically inactive mutants (e.g., His-343→Ala) to distinguish CrAT-dependent effects from off-target pathways .
    • Multi-omics : Integrate proteomics (CrAT abundance) with metabolomics (acyl-carnitine profiles) to contextualize functional outcomes .
    • Pharmacological tools : Use inhibitors like mildronate to block carnitine biosynthesis, isolating CrAT-mediated pathways .

    Q. What are best practices for reporting CrAT research to ensure reproducibility?

    • Data transparency : Deposit raw kinetic datasets in repositories like Zenodo, with metadata on enzyme source and assay conditions .
    • Protocol details : Specify purification steps (e.g., ammonium sulfate fractionation, affinity chromatography) and buffer compositions .
    • Ethics compliance : For animal studies, adhere to ARRIVE guidelines when describing HFD models or tissue collection .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.